(3S,4R)-PF-6683324
Descripción
Propiedades
IUPAC Name |
2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIVPVOGYFVME-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@@H]3CCN(C[C@@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3S,4R)-PF-6683324: A Technical Overview of a Potent pan-Trk Inhibitor for Research Professionals
Introduction: (3S,4R)-PF-6683324 is a potent small molecule inhibitor with a complex pharmacological profile, primarily characterized by its activity against the Tropomyosin receptor kinase (Trk) family. It has been described as a pan-Trk inhibitor, potently targeting TrkA, TrkB, and TrkC in cellular assays, making it a valuable tool for investigating the roles of these neurotrophin receptors in pain, oncology, and neurological diseases[1][2][3][4]. Concurrently, independent research has identified and extensively characterized PF-6683324 as a selective, Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase or Brk), even solving its co-crystal structure with the kinase[5][6][7]. This dual activity profile underscores the need for careful interpretation of experimental results. This guide will focus on its established role as a pan-Trk inhibitor, in line with its frequent citation for this purpose in research contexts.
Core Inhibitory Activity: pan-Trk Inhibition
This compound demonstrates potent inhibitory effects against all three members of the Trk receptor family—TrkA, TrkB, and TrkC—in cell-based functional assays. This positions it as a pan-Trk inhibitor, capable of simultaneously blocking the signaling cascades initiated by nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).
Data Presentation: Cellular Potency
The inhibitory concentrations (IC50) of this compound against the three Trk kinases have been quantified in cellular assays, demonstrating high potency in the low nanomolar range.
| Target Kinase | Cellular IC50 (nM) |
| TrkA | 1.9 |
| TrkB | 2.6 |
| TrkC | 1.1 |
Data sourced from multiple references[1][4][8][9][10].
Mechanism of Action: Trk Signaling Pathway Inhibition
The Trk family of receptors are receptor tyrosine kinases (RTKs) that, upon binding with their respective neurotrophin ligands, dimerize and autophosphorylate specific tyrosine residues within their intracellular kinase domains[6][11]. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades critical for cell survival, proliferation, differentiation, and synaptic plasticity[5][6][12]. The primary pathways activated include the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway[6][11]. By inhibiting the kinase activity of TrkA, TrkB, and TrkC, this compound effectively blocks these downstream signaling events.
Experimental Protocols
Characterizing the cellular activity of a Trk inhibitor like this compound typically involves assessing its ability to block neurotrophin-induced Trk phosphorylation and subsequent downstream signaling or cellular proliferation. The following is a representative protocol for a cellular anti-proliferation assay using a Trk-dependent cell line.
Protocol: Cellular Anti-Proliferation Assay
Objective: To determine the IC50 value of this compound by measuring its effect on the proliferation of a cell line engineered to be dependent on Trk signaling (e.g., Ba/F3 cells expressing an ETV6-NTRK1 fusion).
Materials:
-
Trk-dependent cell line (e.g., Ba/F3-ETV6-TRKA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader capable of measuring luminescence
Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed the cells into 96-well opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 50 µL of complete culture medium.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM. Further dilute these stock solutions in complete culture medium to achieve the final desired concentrations (with a constant, low percentage of DMSO, e.g., 0.1%). Prepare a vehicle control containing the same final concentration of DMSO.
-
Compound Treatment: Add 50 µL of the diluted compound or vehicle control to the appropriate wells of the cell plate, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. This duration typically allows for multiple cell doublings in the control wells[2][8].
-
Viability Measurement: After incubation, equilibrate the plate to room temperature for approximately 30 minutes. Add the cell viability reagent to each well according to the manufacturer’s instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader[2].
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized percent viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.
Summary and Future Directions
This compound is a potent, low-nanomolar pan-Trk inhibitor in cellular contexts. Its ability to comprehensively block signaling from TrkA, TrkB, and TrkC makes it a critical research tool for elucidating the complex biology of neurotrophin pathways. However, professionals using this compound must remain aware of its well-documented, high-affinity for PTK6/Brk, which may confound results in cell systems where both kinases are expressed and functional. Further research is warranted to fully define its biochemical kinase selectivity profile across the Trk family and to explore its in vivo pharmacokinetics and efficacy in Trk-dependent models of cancer and pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. PF6683324 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PF-6683324 [sobekbio.com]
- 8. benchchem.com [benchchem.com]
- 9. PF-6683324 (Trk-IN-4) | Trk抑制剂 | MCE [medchemexpress.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
(3S,4R)-PF-6683324: A Dual Inhibitor of PTK6 and Trk Family Kinases
(3S,4R)-PF-6683324 is a potent small molecule inhibitor with a dual targeting profile against Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase, Brk) and the Tropomyosin Receptor Kinase (Trk) family. This technical guide provides a comprehensive overview of its target profile, including quantitative biochemical and cellular activity, detailed experimental methodologies, and an exploration of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Target Profile and Quantitative Data
This compound has been identified as a potent inhibitor of both PTK6 and the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). The compound exhibits distinct mechanisms of action and varying potencies against these targets, as detailed in the tables below.
PTK6 Inhibition Profile
As a PTK6 inhibitor, this compound functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase. This specific binding mode contributes to its high selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 76 nM | Biochemical Kinase Assay | [1][2] |
A comprehensive kinase selectivity panel of over 320 kinases revealed that this compound has superior kinase selectivity compared to Type I PTK6 inhibitors[3].
Trk Family Inhibition Profile
This compound also demonstrates potent inhibitory activity against the Trk family of receptor tyrosine kinases in cellular assays.
| Target | IC50 | Assay Type | Reference |
| TrkA | 1.9 nM | Cell-based Assay | [4] |
| TrkB | 2.6 nM | Cell-based Assay | [4] |
| TrkC | 1.1 nM | Cell-based Assay | [4] |
Signaling Pathways
To understand the functional implications of inhibiting PTK6 and Trk kinases, it is crucial to examine their respective signaling pathways.
PTK6 Signaling Pathway
PTK6 is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. Its signaling is implicated in the progression of several cancers.
References
Dual-Activity Profile of (3S,4R)-PF-6683324: A Technical Overview for Researchers
(3S,4R)-PF-6683324 is a small molecule inhibitor with a compelling dual-activity profile, demonstrating potent inhibition of both Tropomyosin-related kinase (Trk) receptors and Protein Tyrosine Kinase 6 (PTK6 or Brk). This technical guide provides an in-depth summary of its biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform researchers and professionals in drug development. The compound has potential applications in the research of pain and cancer[1][2].
Inhibition of Protein Tyrosine Kinase 6 (PTK6/Brk)
This compound is characterized as a potent and selective Type II inhibitor of PTK6, a non-receptor protein tyrosine kinase implicated in various epithelial cancers[3][4]. Type II inhibitors are known to bind to the inactive (DFG-out) conformation of the kinase[4].
Quantitative Data: PTK6 Inhibition
The inhibitory potency of this compound against PTK6 has been evaluated in both biochemical and cellular assays.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Kinase Assay | PTK6 | IC50 | 76 nM (± 1 nM) | [4] |
| In-Cell ELISA | p-PTK6 (Y342) | IC50 | 0.70 µM (± 0.33 µM) | [4] |
Experimental Protocols: PTK6 Activity Assays
The biochemical potency of this compound was determined using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the cited literature, a typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human PTK6 enzyme is incubated with a generic or specific peptide substrate and ATP.
-
Inhibitor Addition: A concentration range of this compound is added to the reaction mixture.
-
Reaction and Detection: The kinase reaction is allowed to proceed for a defined period. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
The cellular potency was assessed by measuring the inhibition of PTK6 autophosphorylation at tyrosine 342 (Y342) in an engineered HEK293T cell line overexpressing wild-type PTK6[4].
-
Cell Culture and Treatment: HEK293T cells overexpressing PTK6 are seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 1 hour at 37°C)[4].
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
ELISA Procedure: The cell lysates are transferred to an ELISA plate coated with an antibody that captures total PTK6.
-
Detection: The level of phosphorylated PTK6 is detected using a specific primary antibody against p-PTK6 (Y342), followed by a secondary antibody conjugated to a fluorescent dye.
-
Data Analysis: The fluorescence signal, corresponding to the level of p-PTK6, is measured. The data is normalized to a DMSO control, and the IC50 value is calculated from the resulting dose-response curve.
Signaling Pathway and Mechanism of Action
This compound acts as a Type II inhibitor, binding to the inactive conformation of PTK6 and thereby preventing its autophosphorylation at Y342 in the activation loop, a critical step for its kinase activity[4].
Caption: Inhibition of PTK6 autophosphorylation by this compound.
Caption: Workflow for the in-cell ELISA to measure p-PTK6 inhibition.
Inhibition of Tropomyosin-related Kinase (Trk) Receptors
This compound is also a potent pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal signaling and implicated in pain and various cancers[1][5].
Quantitative Data: Trk Inhibition
The inhibitory activity of this compound against Trk receptors was determined in cell-based assays.
| Assay Type | Target | Parameter | Value | Reference |
| Cell-based Assay | TrkA | IC50 | 1.9 nM | [5] |
| Cell-based Assay | TrkB | IC50 | 2.6 nM | [5] |
| Cell-based Assay | TrkC | IC50 | 1.1 nM | [5] |
Experimental Protocols: Trk Inhibition Assays
Specific details of the cell-based assays for Trk inhibition are provided in the source patent literature. Generally, such assays involve:
-
Cell Line Selection: Use of engineered cell lines that express a specific Trk receptor (TrkA, TrkB, or TrkC).
-
Ligand Stimulation: Cells are stimulated with the cognate neurotrophin ligand (e.g., NGF for TrkA, BDNF/NT-4 for TrkB, NT-3 for TrkC) to induce receptor dimerization and autophosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with a range of this compound concentrations before ligand stimulation.
-
Endpoint Measurement: The level of Trk autophosphorylation or the phosphorylation of a key downstream substrate (e.g., Akt, ERK) is measured using techniques like ELISA, Western blotting, or homogeneous time-resolved fluorescence (HTRF).
-
IC50 Calculation: The IC50 value is derived from the dose-response curve of inhibitor concentration versus phosphorylation signal.
Signaling Pathway and Mechanism of Action
Trk receptors are activated by neurotrophins, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and differentiation[6][7]. This compound inhibits the kinase activity of Trk receptors, thereby blocking these downstream pathways.
Caption: Inhibition of Trk receptor signaling pathways by this compound.
Conclusion
This compound is a versatile pharmacological tool with potent inhibitory effects on two distinct kinase families: the non-receptor tyrosine kinase PTK6 and the receptor tyrosine kinase family of Trk proteins. Its Type II inhibitory mechanism against PTK6 and potent pan-Trk cellular activity make it a valuable compound for investigating the roles of these kinases in cancer and neurological disorders. The detailed data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-6683324 [sobekbio.com]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Investigation of (3S,4R)-PF-6683324 for Analgesic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective technical guide for the investigation of (3S,4R)-PF-6683324 in the context of pain research. To date, publically available scientific literature primarily focuses on the role of this compound as a PTK6/Brk inhibitor in oncology. Its efficacy and mechanism of action in pain models have not been reported. The proposed studies are therefore hypothetical and based on the compound's known inhibitory profile against Tropomyosin receptor kinases (Trk), which are validated targets for pain.
Executive Summary
This compound is a potent and selective, type II inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). While its development has been centered on oncology, its reported activity as a pan-Trk inhibitor presents a compelling rationale for its investigation as a potential novel analgesic. The neurotrophin signaling pathway, mediated by Trk receptors (TrkA, TrkB, and TrkC), is a clinically validated target for the treatment of various pain states. This guide outlines the core scientific premise, key quantitative data, and proposed experimental protocols for the preclinical evaluation of this compound in pain studies.
Core Compound Data
The following table summarizes the known quantitative data for this compound. This information is crucial for dose selection and interpretation of results in preclinical pain models.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 76 nM | PTK6/Brk | Biochemical Assay | [1][2] |
| Inhibitor Type | Type II | PTK6/Brk | Co-crystallization | [3] |
| Reported Activity | Potent pan-TRK inhibitor | TrkA, TrkB, TrkC | Not specified | [4] |
Scientific Rationale for Pain Studies
The primary rationale for investigating this compound in pain is its inhibitory action on Trk receptors.
-
Trk Receptors and Pain: The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are cell surface receptors for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][4] The activation of these receptors on sensory neurons is a key driver of both inflammatory and neuropathic pain.
-
Clinical Validation: The clinical efficacy of tanezumab, a monoclonal antibody that sequesters NGF, in treating osteoarthritis and chronic low back pain has validated the NGF-TrkA signaling pathway as a significant target for analgesia.[1][5] Small molecule inhibitors of Trk kinases are therefore being actively pursued as a therapeutic strategy for pain.
-
Preclinical Evidence for Pan-Trk Inhibition in Pain: Several pan-Trk inhibitors have demonstrated efficacy in preclinical pain models. For instance, PF-06273340, another pan-Trk inhibitor, has shown anti-hyperalgesic effects in human evoked pain models.[6] Early administration of ARRY-470, a selective pan-Trk inhibitor, showed beneficial effects in a mouse model of bone cancer pain.
While the role of PTK6/Brk in pain is not established, it is expressed in some neuronal tissues. Its inhibition by this compound could represent a secondary, novel mechanism of action for analgesia, which warrants exploratory investigation.
Proposed Signaling Pathways for Investigation
The following diagrams illustrate the established Trk signaling pathway in pain and a hypothetical workflow for preclinical pain studies of this compound.
Caption: Trk Signaling Pathway in Pain and Point of Inhibition by this compound.
Caption: Proposed Experimental Workflow for Preclinical Pain Studies.
Detailed Experimental Protocols
The following are proposed methodologies for key experiments to evaluate the analgesic potential of this compound.
In Vivo Models of Inflammatory Pain
5.1.1 Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to mechanical stimuli (von Frey filaments) and thermal stimuli (Hargreaves test) is taken.
-
100 µL of CFA (1 mg/mL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Animals are monitored for the development of inflammation (paw edema) and hypersensitivity over 24-48 hours.
-
This compound is administered at selected doses (e.g., 1, 3, 10, 30 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., celecoxib, 30 mg/kg, p.o.) should be included.
-
Mechanical allodynia and thermal hyperalgesia are assessed at various time points post-dosing (e.g., 1, 2, 4, 6, 24 hours).
-
-
Endpoints:
-
Paw withdrawal threshold (g) in response to von Frey filaments.
-
Paw withdrawal latency (s) in response to a radiant heat source.
-
Paw volume (mL) measured by plethysmometry.
-
5.1.2 Formalin-Induced Nociceptive Pain
-
Objective: To evaluate the effect of this compound on both acute nociceptive and tonic inflammatory pain.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
This compound is administered at selected doses 30-60 minutes prior to formalin injection.
-
20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for 60 minutes.
-
-
Endpoints:
-
Total time spent in nocifensive behaviors during the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
In Vivo Model of Neuropathic Pain
5.2.1 Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Objective: To determine the efficacy of this compound in a model of peripheral neuropathic pain.
-
Animals: Male Wistar rats (220-280 g).
-
Procedure:
-
Under anesthesia, the right common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut are tied around the nerve.
-
The incision is closed, and the animals are allowed to recover.
-
Development of mechanical allodynia and thermal hyperalgesia is monitored over 7-14 days.
-
Once neuropathic pain is established, this compound is administered at selected doses. A vehicle control and a positive control (e.g., gabapentin, 100 mg/kg, i.p.) should be included.
-
Behavioral testing is performed at various time points post-dosing.
-
-
Endpoints:
-
Paw withdrawal threshold (g) to von Frey filaments.
-
Paw withdrawal latency (s) to a radiant heat source.
-
Data Presentation and Interpretation
All quantitative data from the proposed studies should be presented in clearly structured tables, including mean values, standard error of the mean (SEM), and statistical significance (p-values). Dose-response curves should be generated to determine the ED50 for each pain model. A significant increase in paw withdrawal threshold or latency compared to the vehicle-treated group would indicate an analgesic effect of this compound.
Conclusion and Future Directions
The pan-Trk inhibitory activity of this compound provides a strong rationale for its investigation as a novel analgesic. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of its efficacy in models of inflammatory and neuropathic pain. Positive results from these studies would warrant further investigation into its mechanism of action in pain pathways, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety pharmacology studies to support its potential development as a therapeutic for pain management. The potential role of PTK6/Brk inhibition in these effects would be a key area for future mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4R)-PF-6683324: A Dual Inhibitor of Pan-Trk and PTK6/Brk for Research in Oncology and Pain
CAS Number: 1799789-00-6
This in-depth technical guide provides a comprehensive overview of (3S,4R)-PF-6683324, a potent and selective small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Tropomyosin receptor kinase (Trk) and Protein Tyrosine Kinase 6 (PTK6/Brk).
This compound has emerged as a valuable research tool due to its dual inhibitory activity. It acts as a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC, which are key drivers in various cancers and pain pathways.[1][2] Additionally, it functions as a Type II inhibitor of PTK6, also known as Breast Tumor Kinase (Brk), a non-receptor tyrosine kinase implicated in the progression of several cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, detailing its in vitro potency against its primary targets.
| Target | IC50 (nM) | Assay Type | Reference |
| TrkA | 1.9 | Cell-based | [1][2] |
| TrkB | 2.6 | Cell-based | [1][2] |
| TrkC | 1.1 | Cell-based | [1][2] |
| PTK6/Brk | 76 | Biochemical |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Pan-Trk Cellular Inhibition Assay
The cellular potency of this compound against TrkA, TrkB, and TrkC was determined using a cell-based assay. The general protocol is as follows:
-
Cell Culture: Stably transfected cell lines overexpressing human TrkA, TrkB, or TrkC are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified period.
-
Ligand Stimulation: To induce kinase activity, cells are stimulated with their respective ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.
-
Lysis and Detection: Following stimulation, cells are lysed, and the level of phosphorylated Trk receptor is quantified using a sandwich ELISA method. The ELISA plates are coated with a capture antibody specific for the Trk receptor, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated tyrosine residues is used.
-
Data Analysis: The signal is developed with a suitable substrate, and the luminescence or absorbance is measured. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
PTK6/Brk Biochemical Inhibition Assay
The biochemical potency of this compound against PTK6 was determined using a biochemical kinase assay. A representative protocol is outlined below:
-
Reagents: Recombinant human PTK6 kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP are required.
-
Assay Setup: The assay is performed in a 96- or 384-well plate format. The reaction mixture contains the PTK6 enzyme, the peptide substrate, and varying concentrations of this compound.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection of the phosphorylated peptide.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
Caption: Pan-Trk Signaling Pathway Inhibition by this compound.
Caption: PTK6/Brk Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
References
In-Depth Technical Guide: (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and the Protein Tyrosine Kinase 6 (PTK6, also known as Brk).[1][2][3] Dysregulation of these kinases is implicated in numerous pathological conditions, including cancer, neurological disorders, and pain.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for this compound.
Core Molecular and Physicochemical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H23F4N5O4 | [1][3] |
| Molecular Weight | 521.46 g/mol | [1] |
| CAS Number | 1799789-00-6 | [3] |
Mechanism of Action and Biological Activity
This compound functions as a pan-Trk inhibitor, demonstrating potent inhibition of TrkA, TrkB, and TrkC in cellular assays. Additionally, it has been identified as a Type II inhibitor of PTK6. The inhibitory concentrations (IC50) determined in various assays are presented below.
| Target | IC50 (nM) | Assay Type | Reference |
| TrkA | 1.9 | Cell-based assay | [1] |
| TrkB | 2.6 | Cell-based assay | [1] |
| TrkC | 1.1 | Cell-based assay | [1] |
| PTK6 | Not explicitly quantified in the provided search results | Biochemical kinase assay | [2][4][5] |
Signaling Pathways
This compound exerts its cellular effects by inhibiting the kinase activity of Trk receptors and PTK6, thereby blocking their downstream signaling cascades.
Trk Signaling Pathway
The Trk receptors, upon binding their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC), dimerize and autophosphorylate, initiating several downstream signaling pathways crucial for cell survival, proliferation, and differentiation. These include the Ras/Raf/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[6][7][8] Inhibition of Trk receptors by this compound blocks these signaling cascades.
Caption: Trk Signaling Pathway and Inhibition by this compound.
PTK6 Signaling Pathway
PTK6 is a non-receptor tyrosine kinase that, when activated, can phosphorylate a variety of downstream substrates, leading to the activation of signaling pathways such as the JAK/STAT, PI3K/AKT, and MAPK pathways.[9][10][11][12] These pathways are involved in cell proliferation, survival, and migration. This compound inhibits PTK6, thereby attenuating these downstream signals.
Caption: PTK6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not available in the provided search results, a general approach for the synthesis of similar pyrrolidine-based kinase inhibitors can be inferred. A chemoenzymatic approach is often employed for the enantioselective synthesis of the pyrrolidine core, which is a key intermediate. This typically involves lipase-mediated resolution to achieve the desired stereochemistry.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential to determine the direct inhibitory effect of this compound on the kinase activity of its targets. A common method is the ADP-Glo™ Kinase Assay.
Objective: To quantify the in vitro inhibitory activity of this compound against TrkA, TrkB, TrkC, and PTK6.
Materials:
-
Recombinant human TrkA, TrkB, TrkC, or PTK6 enzyme
-
Appropriate kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular Proliferation Assay
Cellular assays are critical to assess the effect of this compound on cell viability and proliferation in a more physiologically relevant context.
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines with dysregulated Trk or PTK6 signaling.
Materials:
-
Cancer cell line of interest (e.g., a cell line with an NTRK fusion)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Determine the IC50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.
In Vivo Efficacy Studies (General Workflow)
Preclinical in vivo studies are necessary to evaluate the therapeutic potential of this compound.
Caption: General workflow for in vivo efficacy studies.
Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of a relevant cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups, typically via oral gavage.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition to determine the efficacy of the compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of the Trk family of kinases and PTK6. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its biological activities and therapeutic potential. The detailed experimental methodologies and an understanding of the targeted signaling pathways are essential for designing and interpreting future studies with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 9. Reactome | Signaling by PTK6 [reactome.org]
- 10. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of (3S,4R)-PF-6683324: An Overview of a Promising Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(3S,4R)-PF-6683324 is a potent and selective kinase inhibitor that has garnered significant interest in the fields of oncology and neuroscience. Its complex stereochemistry and promising biological activity necessitate a thorough understanding of its synthesis for further research and development. While a detailed, step-by-step experimental protocol from a primary literature source or patent remains elusive in publicly accessible domains, this guide provides a high-level overview of the synthetic strategy based on available information and general principles of medicinal chemistry for the synthesis of similar complex heterocyclic molecules.
Core Structure and Synthetic Challenges
This compound is a complex molecule featuring a substituted pyrrolidine core. The full chemical name is (3S,4R)-N-(4-fluoro-1-(6-((4-(trifluoromethoxy)benzyl)oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide. The key synthetic challenges lie in the diastereoselective construction of the 3,4-disubstituted pyrrolidine ring and the sequential assembly of the various aromatic and heterocyclic moieties.
Postulated Synthetic Strategy
A plausible retrosynthetic analysis suggests a convergent approach, where the key fragments are synthesized separately and then coupled to form the final molecule.
Key Fragments:
-
(3S,4R)-3-amino-4-fluoropyrrolidine derivative: This chiral building block is central to the entire synthesis. Its preparation would likely involve asymmetric synthesis or chiral resolution.
-
Substituted Pyridine Core: A 2-chloro or 2-fluoro-5-bromo-6-hydroxypyridine derivative would serve as a versatile intermediate for subsequent coupling reactions.
-
1-methyl-1H-pyrazole-4-boronic acid or equivalent: This fragment is necessary for the Suzuki or Stille coupling to the pyridine core.
-
4-(trifluoromethoxy)benzyl bromide or alcohol: This would be used for the etherification of the pyridine hydroxyl group.
-
Acryloyl chloride: For the final acylation of the pyrrolidine amine.
Hypothetical Synthetic Workflow
The following diagram illustrates a logical, albeit not definitively confirmed, workflow for the synthesis of this compound.
Caption: A postulated synthetic workflow for this compound.
Key Experimental Protocols (General Procedures)
While the exact, optimized conditions are not available, the synthesis would likely employ the following standard organic chemistry transformations. The subsequent table provides a general overview of these potential steps.
| Step | Reaction Type | Key Reagents & Conditions (Hypothetical) |
| 1 | Suzuki or Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF) would be used to couple the substituted pyridine core with the pyrazole boronic acid. |
| 2 | Williamson Ether Synthesis | The hydroxyl group on the pyridine ring would be deprotonated with a base (e.g., NaH or K₂CO₃) followed by reaction with 4-(trifluoromethoxy)benzyl bromide in a polar aprotic solvent like DMF or acetonitrile. |
| 3 | Nucleophilic Aromatic Substitution (SNAr) | The chiral pyrrolidine derivative would be coupled to the pyridine core via an SNAr reaction. This typically involves heating the reactants in a polar aprotic solvent, often with a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| 4 | Acylation | The final step would involve the acylation of the secondary amine on the pyrrolidine ring with acryloyl chloride in the presence of a base (e.g., triethylamine or DIPEA) in an aprotic solvent like dichloromethane or THF. |
Data Presentation
Due to the lack of publicly available experimental data, a quantitative summary table cannot be provided at this time. Should the detailed synthesis from the cited patent (WO2015092610A1, example 9) become accessible, this section would be populated with reaction yields, reagent quantities, reaction times, and temperatures for each synthetic step.
Conclusion and Future Directions
The synthesis of this compound is a challenging but achievable endeavor for medicinal chemists. The key to a successful synthesis lies in the careful control of stereochemistry during the preparation of the pyrrolidine core and the efficient execution of the subsequent coupling reactions. The lack of a publicly available, detailed synthesis route highlights the proprietary nature of this compound. Researchers in the field are encouraged to consult the primary patent literature for specific details, should it become available. Further research could focus on developing more efficient and scalable synthetic routes to enable broader investigation of this promising kinase inhibitor and its analogs.
An In-Depth Technical Guide on the Downstream Signaling Effects of (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-PF-6683324 is a potent and selective, type II inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). It also exhibits potent pan-Tropomyosin receptor kinase (Trk) inhibitory activity. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, focusing on its impact on key cellular pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows. A critical finding from preclinical studies is that the anti-proliferative effects of this compound in some cancer cell lines appear to be independent of its potent PTK6 kinase inhibition, suggesting complex mechanisms of action that may involve its pan-Trk inhibitory profile or kinase-independent functions of PTK6.
Introduction to this compound
This compound is a small molecule inhibitor that targets two important classes of protein kinases: PTK6 and Trk family kinases. It is a type II inhibitor of PTK6, meaning it binds to the inactive, DFG-out conformation of the kinase.[1][2] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a variety of epithelial cancers, including breast, prostate, and ovarian cancers, and has been implicated in promoting tumor cell proliferation, migration, and survival.[1][3] The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function, and aberrant activation through gene fusions (NTRK fusions) is an oncogenic driver in a diverse range of tumors.[4][5] The dual activity of this compound makes it a valuable tool for investigating the roles of these kinases in cancer biology and a potential therapeutic agent.
Primary Mechanism of Action and Target Affinity
This compound potently inhibits the kinase activity of PTK6 and the Trk family of receptors. The table below summarizes the in vitro potencies of this compound against its primary targets.
| Target | Assay Type | IC50 | Reference |
| PTK6 | Biochemical Assay | 76 nM | [2] |
| TrkA | Cellular Assay | 1.9 nM | [6] |
| TrkB | Cellular Assay | 2.6 nM | [6] |
| TrkC | Cellular Assay | 1.1 nM | [6] |
Table 1: In vitro potency of this compound against PTK6 and Trk kinases.
Downstream Signaling Effects
The downstream signaling effects of this compound are a composite of its inhibition of PTK6 and Trk kinases.
PTK6-Mediated Signaling
PTK6 signaling is multifaceted, involving both kinase-dependent and kinase-independent functions. Key downstream pathways influenced by PTK6 include:
-
RhoA and AhR Signaling: The SH2 domain of PTK6, independent of its kinase activity, has been shown to mediate the activation of the small GTPase RhoA and the Aryl Hydrocarbon Receptor (AhR).[7][8][9] This pathway is implicated in tumor cell motility and migration.
-
STAT3 Signaling: PTK6 can directly phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation.[10][11]
-
p38 MAPK Signaling: PTK6 can activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[8]
-
ErbB Family Interaction: PTK6 is known to be downstream of and interact with the ErbB family of receptor tyrosine kinases, particularly HER2/ErbB2, modulating their signaling output.[3]
A pivotal study by Qiu et al. (2018) demonstrated that while this compound and its analogue PF-6689840 robustly inhibit PTK6 kinase activity, their impact on tumor cell growth is significantly less potent and does not correlate with PTK6 inhibition.[2] This suggests that the observed anti-proliferative effects may be attributable to off-target effects, including Trk inhibition, or interference with kinase-independent scaffolding functions of PTK6.
| Cell Line | PTK6 Kinase Inhibition IC50 (PF-6689840) | Cell Growth Inhibition IC50 (PF-6689840) | Fold Shift in IC50 |
| Engineered MDA-MB-231 (overexpressing PTK6) | 0.12 ± 0.06 µM | >10 µM (approx. 50% inhibition at 10 µM) | >83 |
Table 2: Disconnect between PTK6 kinase inhibition and tumor cell growth inhibition by a close structural analogue of this compound. Data from Qiu et al., 2018.[2]
Trk-Mediated Signaling
The inhibition of Trk receptors by this compound is expected to impact the following canonical downstream pathways:
-
Ras/Raf/MAPK Pathway: This pathway is a major driver of cell proliferation and is activated downstream of Trk receptors. Inhibition would lead to decreased phosphorylation of MEK and ERK.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. Trk inhibition would result in reduced phosphorylation of Akt and downstream effectors like mTOR.[12][13]
-
PLCγ/PKC Pathway: This pathway is involved in cell differentiation and calcium signaling.
The potent pan-Trk inhibitory activity of this compound likely contributes significantly to its overall cellular effects, especially in tumors harboring NTRK fusions.
Signaling Pathway and Experimental Workflow Diagrams
PTK6 Downstream Signaling Pathways
Figure 1: PTK6 downstream signaling pathways and the inhibitory action of this compound.
Trk Downstream Signaling Pathways
Figure 2: Trk receptor downstream signaling pathways inhibited by this compound.
Experimental Workflow for Assessing Downstream Signaling
Figure 3: A typical experimental workflow to investigate the downstream signaling effects of this compound.
Detailed Experimental Protocols
In-Cell ELISA for PTK6 Autophosphorylation
This method quantifies the level of autophosphorylated PTK6 at Y342 in engineered cells overexpressing PTK6.
Materials:
-
Engineered cells overexpressing PTK6 WT and parental control cells
-
Collagen-coated 96-well plates
-
This compound
-
0.1% DMSO in growth media (vehicle control)
-
Fixation and permeabilization buffer: 4% paraformaldehyde and 0.2% Triton X-100 in TBS
-
TBS blocking buffer
-
Anti-p-PTK6 (Y342) antibody
-
Infrared dye-labeled secondary antibody (e.g., IRDye 800CW)
-
Nuclear stain or whole-cell stain for normalization (e.g., CellTag 700)
-
Infrared imaging system
Procedure:
-
Seed engineered and parental control cells in collagen-coated 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for 1 hour at 37°C.
-
Fix and permeabilize the cells for 20 minutes.
-
Block the cells with TBS blocking buffer for 1 hour.
-
Incubate with anti-p-PTK6 antibody for 2 hours.
-
Wash the cells and incubate with the infrared dye-labeled secondary antibody and normalization stain.
-
Measure the fluorescent signal for p-PTK6 and cell number using an infrared imaging system.
-
Normalize the p-PTK6 signal to the cell number signal in each well.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[2]
Western Blot for Phosphorylated Downstream Effectors (e.g., p-STAT3, p-Akt, p-ERK)
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.[14]
RhoA Activation Assay (GTP-Rho Pulldown)
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer for GTPase assays
-
Rhotekin-RBD agarose beads
-
GTPγS (positive control) and GDP (negative control)
-
Wash buffer
-
Anti-RhoA antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD agarose beads to pull down active, GTP-bound RhoA.
-
As controls, load separate aliquots of lysate with non-hydrolyzable GTPγS (to activate all RhoA) or GDP (to inactivate RhoA) before the pulldown.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by Western blot using an anti-RhoA antibody.[15][16]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
CellTiter-Glo® reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of PTK6 and Trk family kinases. Its downstream signaling effects are complex and likely result from the combined inhibition of these targets. A key consideration for researchers is the evidence suggesting that the anti-proliferative effects of this compound in some contexts may be independent of its PTK6 kinase inhibitory activity, highlighting the potential importance of its pan-Trk inhibition or effects on kinase-independent functions of PTK6. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced mechanisms of action of this compound and its potential as a therapeutic agent. Future studies should aim to directly quantify the dose-dependent effects of this compound on the phosphorylation and activity of key downstream nodes in both the PTK6 and Trk signaling pathways in various cancer models to fully elucidate its pharmacological profile.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK inhibitor in a patient with metastatic triple-negative breast cancer and NTRK fusions identified via cell-free DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC7893124 - Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for <i>NTRK</i> fusion cancers. - OmicsDI [omicsdi.org]
- 6. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Data from Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - Molecular Cancer Research - Figshare [aacr.figshare.com]
- 9. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. RhoA activation assay [bio-protocol.org]
- 16. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
In-Depth Technical Guide: Cellular Targets of (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting key cellular kinases implicated in oncology and pain signaling pathways. This document provides a comprehensive technical overview of the cellular targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a description of the modulated signaling pathways.
Primary Cellular Targets
This compound has been identified as a potent inhibitor of two primary classes of protein kinases: Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), and the Tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC. It acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity against Protein Tyrosine Kinase 6 (PTK6)
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 | 76 nM | [1] |
| Cellular Assay (p-PTK6 Y342) | IC50 | 0.7 µM | [1] |
Table 2: Inhibitory Activity against Tropomyosin Receptor Kinases (Trk)
| Target | Assay Type | Parameter | Value | Reference |
| TrkA | Cell-based | IC50 | 1.9 nM | |
| TrkB | Cell-based | IC50 | 2.6 nM | |
| TrkC | Cell-based | IC50 | 1.1 nM |
Kinase Selectivity Profile
This compound demonstrates superior kinase selectivity as a Type II inhibitor compared to Type I inhibitors. In a broad kinase panel of over 320 kinases, this compound exhibited a favorable selectivity profile.[2] One study noted that at a concentration of 1µM, it inhibited a smaller percentage of the kinase panel compared to Type I PTK6 inhibitors.[2] Another source indicated that beyond TrkA, it showed over 40% inhibition of only one other kinase, VEGFR2, in a cell-based assay, with an IC50 greater than 5 µM.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PTK6 Biochemical Assay (Mobility Shift Assay)
A mobility shift assay is utilized to determine the in vitro inhibitory activity of compounds against PTK6.
-
Principle: This assay measures the change in electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase.
-
Procedure:
-
Recombinant PTK6 enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.
-
The test compound, this compound, is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the products are separated by capillary electrophoresis.
-
The amount of phosphorylated versus unphosphorylated substrate is quantified, and IC50 values are calculated.
-
Cellular PTK6 Phosphorylation Assay (In-Cell ELISA)
This assay quantifies the autophosphorylation of PTK6 at tyrosine 342 (Y342) in a cellular context.[3]
-
Cell Line: Engineered HEK293T cells overexpressing wild-type PTK6.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[3]
-
Cells are treated with a range of concentrations of this compound or DMSO as a control for 1 hour at 37°C.[3]
-
Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.[3]
-
The wells are blocked, and then incubated with a primary antibody specific for phosphorylated PTK6 (p-PTK6 Y342).[3]
-
A fluorescently labeled secondary antibody is added, and the signal is detected using an appropriate plate reader.[3]
-
Cell number is normalized using a DNA stain.[3]
-
IC50 values are determined by plotting the normalized p-PTK6 signal against the compound concentration.[3]
-
Trk Cellular Inhibition Assay (NFAT-bla Reporter Assay)
A cell-based reporter assay is used to measure the inhibition of Trk receptor signaling.
-
Cell Line: CHO-K1 cells stably co-expressing a full-length human Trk receptor (TrkA, TrkB, or TrkC) and a beta-lactamase (bla) reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[4]
-
Principle: Activation of the Trk receptor leads to a signaling cascade that activates the NFAT promoter, driving the expression of beta-lactamase. Inhibition of Trk activity reduces beta-lactamase expression.
-
Procedure:
-
Cells are plated in a 384-well plate.[5]
-
Cells are pre-incubated with various concentrations of this compound.
-
The respective neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) is added to stimulate the receptor.[4]
-
After a 5-hour incubation, a fluorescent beta-lactamase substrate is added.[5]
-
The fluorescence emission is measured at two wavelengths (460 nm and 530 nm) to determine the ratio of cleaved to uncleaved substrate, which correlates with Trk activity.[5]
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Mechanism of Action
This compound, as a Type II inhibitor, stabilizes the inactive DFG-out conformation of its target kinases, preventing the conformational changes required for catalytic activity. This inhibition disrupts the downstream signaling cascades mediated by PTK6 and Trk receptors.
PTK6 Signaling Pathway
PTK6 is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. Its activation leads to the phosphorylation of several downstream substrates, initiating multiple signaling cascades.
Trk Receptor Signaling Pathway
Trk receptors are crucial for neuronal development, survival, and function. Their activation by neurotrophins initiates signaling through three primary pathways: Ras/MAPK, PI3K/Akt, and PLCγ.
Experimental Workflow: Target Validation
The following diagram illustrates a typical workflow for validating the cellular targets of an inhibitor like this compound.
Conclusion
This compound is a potent and selective dual inhibitor of PTK6 and Trk family kinases. Its mechanism as a Type II inhibitor contributes to its favorable selectivity profile. The detailed experimental protocols and understanding of its impact on key signaling pathways provide a solid foundation for its use as a research tool and for further drug development efforts in oncology and pain management.
References
- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-PTK6 In-Cell ELISA in engineered cells overexpressing PTK6 [bio-protocol.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to the Off-Target Kinase Inhibition Profile of (3S,4R)-PF-6683324
This document provides a detailed technical overview of the off-target kinase inhibition profile of (3S,4R)-PF-6683324, a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (BRK). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound has been identified as a potent and selective Type II inhibitor of PTK6 with an IC50 of 76 nM in biochemical assays[1][2]. As a Type II inhibitor, it binds to the inactive, DFG-out conformation of the kinase[3]. Understanding the selectivity of such compounds is crucial for interpreting their biological effects and potential therapeutic applications. While developed as a PTK6 inhibitor, it has also been described as a pan-Trk (tropomyosin-related kinase) inhibitor[4][5]. The off-target profile of this compound was assessed to determine its selectivity across the human kinome.
Quantitative Kinase Inhibition Data
The selectivity of this compound was evaluated against a broad panel of over 320 kinases. The primary measure of activity was the percentage of inhibition at a 1 µM concentration of the compound. While the complete raw data from the screen is not publicly available, the study highlighted kinases with greater than 80% inhibition. It was noted that Type II inhibitors, such as PF-6683324, demonstrated superior kinase selectivity compared to Type I inhibitors of PTK6[3][6].
Table 1: Summary of this compound Kinase Inhibition
| Target Kinase | Inhibitor Type | IC50 (nM) | Kinase Selectivity Profile |
| PTK6 (BRK) | Type II | 76 | High |
Note: The detailed list of off-target kinases with >80% inhibition at 1 µM is not specified in the provided search results. The general finding is that PF-6683324 has high selectivity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (for IC50 Determination)
The IC50 values for this compound against PTK6 were determined through biochemical kinase assays. These experiments typically involve the following steps:
-
Protein Purification : Recombinant PTK6 kinase domain is expressed and purified. One method described involves expressing PTK6, purifying it, and then further purifying by size exclusion chromatography to obtain the monomeric protein[3].
-
Assay Reaction : The kinase reaction is performed in a buffer solution containing the purified PTK6 enzyme, a substrate peptide, and ATP.
-
Inhibitor Addition : this compound is added at varying concentrations to the kinase reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Activity Measurement : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like radioactivity (if using ³²P-ATP) or fluorescence-based detection.
-
IC50 Calculation : The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve. The provided data represents the mean ± standard deviation of at least four independent experiments[3].
Kinase Selectivity Profiling
The off-target kinase inhibition profile was determined by screening this compound against a large panel of kinases.
-
Kinase Panel : A panel of over 320 different kinases covering various classes of the human kinome was utilized[3][6][7].
-
Compound Concentration : The compound was tested at a standard concentration of 1 µM[3][6][7].
-
Activity Measurement : The biochemical activity of each kinase was measured in the presence of 1 µM this compound and compared to a DMSO control[3][6][7].
-
Data Analysis : The percentage of inhibition for each kinase was calculated. Kinases with greater than 80% inhibition were identified as significant off-targets[3][6][7].
Signaling Pathways and Visualizations
PTK6 is a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of PTK6 and its off-targets can have significant effects on these pathways.
PTK6 Signaling Pathway
PTK6 can be activated by various growth factor receptors, such as the ErbB family, and subsequently phosphorylates a range of downstream substrates. Key substrates include STAT3, Paxillin, and Akt, which are involved in critical oncogenic signaling cascades[3][8][9].
Caption: PTK6 signaling cascade and its inhibition by this compound.
Experimental Workflow for Kinase Profiling
The process of determining the kinase inhibition profile of a compound involves a systematic workflow from compound preparation to data analysis.
Caption: Workflow for off-target kinase inhibition profiling.
References
- 1. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. PF-6683324 [sobekbio.com]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4R)-PF-6683324: A Technical Guide to its Role in Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-PF-6683324, also known as Trk-IN-4, is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor with demonstrated activity against TrkA, TrkB, and TrkC. This technical guide provides a comprehensive overview of its mechanism of action, its impact on neuronal signaling pathways, and detailed methodologies for relevant in vitro and in vivo experimental protocols. The information presented is intended to support further research and drug development efforts targeting Trk-mediated signaling in neurological disorders and pain.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development, function, and survival of neurons.[1][2] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2] The activation of Trk receptors triggers downstream signaling cascades, primarily the MAPK/Erk, PI3K/Akt, and PLCγ pathways, which are fundamental for neuronal plasticity, growth, and survival.[3][4] Dysregulation of Trk signaling has been implicated in various neurological diseases, including chronic pain, making Trk inhibitors a promising therapeutic target.[5]
This compound has emerged as a potent pan-Trk inhibitor.[6] This guide delves into the technical details of its function and the experimental frameworks used to characterize its activity.
Mechanism of Action
This compound functions as a Type II kinase inhibitor, binding to the inactive (DFG-out) conformation of the Trk kinases.[7] This mode of inhibition offers a high degree of selectivity for Trk kinases over other related kinases.[7] By occupying the ATP-binding pocket in this conformation, this compound prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.
Role in Neuronal Signaling
As a pan-Trk inhibitor, this compound modulates several critical neuronal signaling pathways by preventing the activation of TrkA, TrkB, and TrkC.
Inhibition of Downstream Signaling Pathways
Upon binding of their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways. This compound's inhibition of this initial phosphorylation step leads to the suppression of:
-
MAPK/Erk Pathway: This pathway is crucial for neuronal differentiation, proliferation, and survival. Inhibition of Trk signaling by this compound is expected to downregulate the phosphorylation of MEK and Erk.
-
PI3K/Akt Pathway: This cascade is a key regulator of cell survival and apoptosis. By blocking Trk activation, this compound can inhibit the activation of PI3K and the subsequent phosphorylation of Akt, potentially leading to increased apoptosis in cells dependent on neurotrophin signaling.[1]
-
PLCγ Pathway: Activation of PLCγ by Trk receptors leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). Inhibition by this compound would disrupt these processes, affecting neurotransmitter release and synaptic plasticity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3S,4R)-PF-6683324: An In Vitro Assessment Guide
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), and the family of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are crucial mediators in various cellular signaling pathways, and their dysregulation has been implicated in cancer and other diseases. This document provides detailed protocols for the in vitro characterization of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary targets using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison.
| Target | Assay Type | IC50 Value |
| PTK6/Brk | Biochemical Kinase Assay | 76 nM[1] |
| Phospho-PTK6 (Y342) | In-Cell ELISA (HEK293T) | 0.7 µM[1] |
| TrkA | Cell-Based Assay | 1.9 nM[2] |
| TrkB | Cell-Based Assay | 2.6 nM[2] |
| TrkC | Cell-Based Assay | 1.1 nM[2] |
Signaling Pathways
This compound exerts its effects by inhibiting key kinases in distinct signaling cascades. Understanding these pathways is critical for interpreting experimental results.
PTK6 Signaling Pathway
PTK6 is a non-receptor tyrosine kinase that acts downstream of several receptor tyrosine kinases (RTKs) such as EGFR and ERBB2. Its activation leads to the modulation of multiple signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK cascades, which are pivotal in cell proliferation, survival, and migration.
Trk Signaling Pathway
Trk receptors are a family of receptor tyrosine kinases activated by neurotrophins. Ligand binding induces receptor dimerization and autophosphorylation, triggering downstream signaling through the Ras/MAPK, PI3K/AKT, and PLC-γ pathways. These pathways are essential for neuronal survival, differentiation, and synaptic plasticity.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to characterize the inhibitory activity of this compound.
Biochemical Kinase Inhibition Assay (Luminescent)
This protocol describes a general method to determine the IC50 value of this compound against PTK6 or Trk kinases using a luminescent-based assay that measures ATP consumption.
Materials:
-
Recombinant human PTK6, TrkA, TrkB, or TrkC kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant kinase and substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot) for Trk Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of Trk receptors in a cellular context.
Materials:
-
Cell line expressing Trk receptors (e.g., PC12 for TrkA, or engineered cell lines)
-
Cell culture medium and supplements
-
This compound
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk, anti-total-Trk, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin for 10-15 minutes to induce Trk phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Trk, total Trk, and the loading control.
-
Normalize the phospho-Trk signal to the total Trk signal to determine the extent of inhibition by this compound.
-
In-Cell ELISA for PTK6 Autophosphorylation
This protocol describes a method to quantify the inhibition of PTK6 autophosphorylation at tyrosine 342 (Y342) in engineered cells overexpressing PTK6.[5][6]
Materials:
-
HEK293T cells engineered to overexpress wild-type PTK6
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom cell culture plates
-
4% paraformaldehyde in PBS
-
Quenching buffer (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-PTK6 (Y342)
-
HRP-conjugated secondary antibody
-
Fluorogenic or colorimetric HRP substrate
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the engineered HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Quench endogenous peroxidase activity.
-
Permeabilize the cells with a mild detergent (e.g., Triton X-100 in PBS).
-
-
Immunodetection:
-
Block non-specific binding with blocking buffer.
-
Incubate with the anti-phospho-PTK6 (Y342) primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Wash the wells and add the HRP substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to a cell viability measurement if necessary.
-
Calculate the percent inhibition of PTK6 autophosphorylation for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
References
- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for (3S,4R)-PF-6683324 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective, type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). As a type II inhibitor, PF-6683324 specifically binds to the inactive, unphosphorylated conformation of PTK6, offering a distinct mechanism of action compared to type I inhibitors that target the active enzyme. PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in promoting tumor cell proliferation, migration, and survival.[1] Its diverse roles in various signaling pathways make it an attractive target for therapeutic intervention in oncology.
These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to investigate its biological activity and elucidate the functional role of PTK6 inhibition in cancer cells. The protocols detailed below are foundational and may require optimization based on the specific cell lines and experimental conditions used by the researcher.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that while the biochemical and target engagement potencies are well-defined, comprehensive IC50 values across a wide range of cancer cell lines for functional assays such as cell viability and migration are not extensively available in the public domain. Researchers are encouraged to determine these values empirically in their cell lines of interest.
Table 1: Biochemical and Cellular Target Engagement Data
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Kinase Assay | PTK6/Brk | - | 76 nM | [2] |
| Cellular PTK6 Phosphorylation (Y342) | PTK6/Brk | Engineered HEK293T | 0.7 µM | [2] |
Note on Target Specificity: While the primary target of this compound is documented as PTK6, some commercial datasheets have listed it as a pan-Tropomyosin receptor kinase (Trk) inhibitor with high potency (IC50 values of 1.9 nM, 2.6 nM, and 1.1 nM for TrkA, TrkB, and TrkC, respectively). Researchers should be aware of this discrepancy and may consider performing selectivity profiling to confirm the target engagement in their experimental system.
Signaling Pathway
The signaling pathway downstream of PTK6 is complex and can be influenced by the cellular context. PTK6 can be activated by various receptor tyrosine kinases (RTKs) and, in turn, modulates several key cellular processes.
Caption: PTK6 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A general workflow for conducting cell-based assays with this compound is outlined below. This workflow can be adapted for various assays, including cell viability, proliferation, and migration.
Caption: General Experimental Workflow for Cell-Based Assays.
Experimental Protocols
Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet solution for staining
-
Microscope
Procedure:
-
Preparation:
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a period that allows for migration but not proliferation (e.g., 12-24 hours, to be optimized for each cell line).
-
-
Cell Staining and Visualization:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Acquisition:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Normalize the results to the vehicle control and express as a percentage of migration inhibition.
-
Western Blotting for PTK6 Phosphorylation
This protocol allows for the direct assessment of this compound's ability to inhibit PTK6 autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with detectable PTK6 expression
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PTK6 (Y342) and anti-total-PTK6
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for a short duration (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-PTK6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped and reprobed with an anti-total-PTK6 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-PTK6 signal to the total PTK6 signal for each sample.
-
Conclusion and Further Recommendations
This compound is a valuable tool for investigating the role of PTK6 in cancer biology. The protocols provided herein offer a starting point for characterizing its effects in various cell-based assays. Given the limited publicly available data on its activity in a broad range of cancer cell lines, it is crucial for researchers to empirically determine the optimal experimental conditions and IC50 values in their specific models of interest. Furthermore, the conflicting reports regarding its primary target (PTK6 vs. Trk) warrant careful consideration and potentially independent verification of target engagement and selectivity. A comprehensive characterization of this compound in relevant cellular systems will be essential for advancing our understanding of PTK6-mediated signaling and its potential as a therapeutic target.
References
Application Notes and Protocols: (3S,4R)-PF-6683324
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(3S,4R)-PF-6683324 is a potent and selective, cell-permeable small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). It functions as a Type II inhibitor, binding to the inactive, DFG-out conformation of the kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 76 nM against PTK6.[1] In cell-based assays, it has been shown to inhibit the autophosphorylation of PTK6 at tyrosine 342 (Tyr342) in engineered HEK293T cells overexpressing wild-type PTK6 with an IC50 of 0.7 µM.[1][2] This compound also demonstrates inhibitory activity against Tropomyosin receptor kinases (TrkA, TrkB, TrkC) in the low nanomolar range. This document provides detailed protocols and guidelines for the use of this compound in cell-based assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | PTK6/Brk | - | 76 nM | [1][2] |
| p-PTK6 (Y342) In-Cell ELISA | PTK6/Brk | Engineered HEK293T | 0.70 ± 0.33 µM | [2] |
Table 2: Recommended Working Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range | Notes | Reference |
| Engineered HEK293T (overexpressing PTK6) | Inhibition of PTK6 phosphorylation | 0.1 - 10 µM | To determine cellular IC50 for target engagement. | [2] |
| MDA-MB-231 | Inhibition of p-PTK6 (confocal microscopy) | 10 µM | Used to confirm target engagement in an endogenous setting. | |
| Various Breast Cancer Cell Lines (e.g., T47D, BT474, MDA-MB-231, MDA-MB-453, BT549) | Cell Proliferation / Cytotoxicity | 1 - 25 µM | Modest anti-proliferative effects observed, likely independent of PTK6 inhibition. Higher concentrations may induce off-target effects. | [2] |
| MDA-MB-231, MDA-MB-468 | Apoptosis Assay (Annexin V/PI staining) | 5 - 50 µM | Suggested starting range based on typical concentrations for inducing apoptosis with kinase inhibitors. | [3][4] |
| MDA-MB-231, MDA-MB-157, HCC1806, BT-59 | Cell Migration Assay | 0.1 - 10 µM | Suggested starting range based on concentrations used for other kinase inhibitors in migration assays. | [5] |
Signaling Pathway
This compound inhibits PTK6, a non-receptor tyrosine kinase involved in various cellular processes. The downstream signaling pathways of PTK6 are not fully elucidated but are known to influence cell proliferation, differentiation, and migration.
References
- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3S,4R)-PF-6683324 Solubility in DMSO
Topic: (3S,4R)-PF-6683324 Solubility in Dimethyl Sulfoxide (DMSO) Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent pan-Trk (Tropomyosin receptor kinase) inhibitor with significant potential in therapeutic areas such as pain and cancer research.[1] As a critical component of preclinical research, understanding the solubility of this compound in commonly used solvents like Dimethyl Sulfoxide (DMSO) is paramount for the preparation of stock solutions and ensuring the accuracy and reproducibility of in vitro and in vivo assays. DMSO is a widely utilized polar aprotic solvent in drug discovery due to its ability to dissolve a broad spectrum of compounds.[2] This document provides detailed application notes on the solubility of this compound in DMSO, along with protocols for its determination.
Data Presentation
The solubility of this compound in DMSO has been reported in the literature. The following table summarizes the available quantitative data.
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 100 mg/mL (191.77 mM) | MedchemExpress Product Data Sheet |
| Solubility in DMSO | 10 mM | Immunomart Product Information |
Note: The discrepancy in reported values may be due to different experimental methodologies (e.g., kinetic vs. thermodynamic solubility) or reporting conventions. The "≥" symbol indicates that the saturation point was not reached at the specified concentration.
Signaling Pathway of this compound
This compound acts as a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC. These receptors are involved in neuronal signaling and their activation by neurotrophins leads to the activation of downstream pathways such as the MAPK and PI3K signaling cascades, which are crucial for cell survival and proliferation. By inhibiting these receptors, this compound can modulate these cellular processes, which is relevant in the context of cancer and pain.
Caption: Pan-Trk inhibitor this compound blocks neurotrophin-induced signaling.
Experimental Protocols
To ensure accurate and reproducible results in research, it is essential to experimentally verify the solubility of this compound in DMSO for the specific lot and conditions being used. Below are two standard protocols for determining kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Determination by Turbidimetry
This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.
Caption: Workflow for thermodynamic solubility determination.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS system
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample by HPLC-UV or LC-MS.
-
Data Analysis: Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from a known analytical standard. Calculate the original solubility in DMSO by applying the dilution factor.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and available equipment. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
Application Notes and Protocols: (3S,4R)-PF-6683324 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3S,4R)-PF-6683324, also known as Trk-IN-4, is a potent and selective pan-Trk inhibitor targeting TrkA, TrkB, and TrkC with IC50 values in the low nanomolar range.[1] It also demonstrates inhibitory activity against Protein Tyrosine Kinase 6 (PTK6)/Breast Tumor Kinase (Brk).[2][3][4] This compound is a valuable tool for research in neuronal signaling, oncology, and pain management.[1][5] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃F₄N₅O₄ | [1] |
| Molecular Weight | 521.46 g/mol | [1][5] |
| CAS Number | 1799788-94-5 | [1] |
| Appearance | Crystalline solid, powder | |
| Solubility (in DMSO) | ≥ 100 mg/mL (191.77 mM) | [1][4] |
| IC50 (TrkA) | 1.9 nM (cell-based) | [1] |
| IC50 (TrkB) | 2.6 nM (cell-based) | [1] |
| IC50 (TrkC) | 1.1 nM (cell-based) | [1] |
| IC50 (PTK6/Brk) | 76 nM (biochemical) | [3][4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol:
-
Pre-weighing Preparations:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 521.46 g/mol = 0.00521 g = 5.21 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of DMSO to the vial. For 5.21 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Safety Precautions:
-
This compound is for research use only.
-
Handle the compound and the DMSO solvent in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Signaling Pathway
Caption: Inhibition of the Trk signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-6683324 [sobekbio.com]
- 4. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 5. This compound - Immunomart [immunomart.com]
Application Notes: Analysis of PTK6 Inhibition by (3S,4R)-PF-6683324 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1][2][3] As a Type II inhibitor, it preferentially binds to the inactive, unphosphorylated conformation of PTK6, exhibiting an IC50 of 76 nM in biochemical assays.[1][3] PTK6 is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant expression and activity of PTK6 have been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[1][2]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on PTK6 signaling pathways. The primary focus is on assessing the phosphorylation status of PTK6 at its activation loop residue, Tyrosine 342 (Y342), a key marker of its kinase activity.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by stabilizing the inactive "DFG-out" conformation of the PTK6 kinase domain.[1] This prevents the autophosphorylation of Y342, which is a critical step for kinase activation.[4] Downstream, active PTK6 has been shown to influence several key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell growth, survival, and proliferation.[2][5][6]
The signaling pathway involving PTK6 can be visualized as follows:
Caption: PTK6 signaling cascade and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-PTK6 (Y342) and Total PTK6
This protocol outlines the steps to assess the inhibitory effect of this compound on PTK6 phosphorylation in a cellular context.
Experimental Workflow
Caption: Workflow for Western blot analysis of PTK6 inhibition.
Materials and Reagents
-
Cell Lines: Breast cancer cell lines with detectable PTK6 expression (e.g., T47D, BT474, MDA-MB-231).[1]
-
This compound: Prepare stock solutions in DMSO.
-
Culture Media: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X): Containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Tris-Glycine SDS-PAGE Gels: Appropriate percentage for PTK6 (~50 kDa).
-
Running Buffer: (e.g., 1X Tris-Glycine-SDS).
-
Transfer Buffer: (e.g., 1X Tris-Glycine with 20% methanol).
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PTK6 (Y342)
-
Rabbit or Mouse anti-total PTK6
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: (e.g., ECL).
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal kinase activity.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-p-PTK6 or anti-total PTK6) at the recommended dilution in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle shaking.[7][9]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total PTK6 or a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-PTK6 signal to the total PTK6 signal.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate interpretation and comparison across different treatment conditions.
Table 1: Densitometry Analysis of p-PTK6 and Total PTK6
| Treatment Group | Concentration (µM) | p-PTK6 (Y342) Intensity | Total PTK6 Intensity | p-PTK6 / Total PTK6 Ratio | % Inhibition (Normalized to Control) |
| Vehicle (DMSO) | 0 | 0% | |||
| This compound | 0.1 | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 | ||||
| This compound | 5.0 |
Table 2: IC50 Determination for PTK6 Phosphorylation Inhibition
| Cell Line | IC50 (µM) for p-PTK6 Inhibition |
| T47D | |
| MDA-MB-231 | |
| Other |
References
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 4. PTK6/BRK (D4O2D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Targeting the phosphoinositide 3-kinase pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for the Immunoprecipitation of PTK6 with (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Protein Tyrosine Kinase 6 (PTK6) from cell lysates, with a specific focus on utilizing the selective Type II inhibitor, (3S,4R)-PF-6683324. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to facilitate the study of PTK6 protein interactions and signaling pathways in the context of targeted inhibition.
Introduction
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of PTK6 activity is associated with the progression of several cancers, including breast, prostate, and ovarian cancer, making it a compelling target for therapeutic intervention.[2]
This compound is a potent and selective Type II inhibitor of PTK6.[3] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism of action compared to ATP-competitive Type I inhibitors.[3] The use of this compound in immunoprecipitation experiments allows for the specific capture and analysis of PTK6 in its inhibited state, providing valuable insights into its function and interactions.
Quantitative Data
The following table summarizes the key quantitative data for the inhibitor this compound in relation to PTK6.
| Parameter | Value | Reference |
| Inhibitor | This compound | [3] |
| Target | Protein Tyrosine Kinase 6 (PTK6) | [3] |
| Inhibitor Type | Type II | [3] |
| IC50 | 76 nM (in biochemical assays) | [4][5] |
PTK6 Signaling Pathway
PTK6 is a crucial node in multiple signaling pathways that drive cancer progression. It is activated by various receptor tyrosine kinases (RTKs) such as EGFR, ERBB2, and MET.[6][7] Once activated, PTK6 phosphorylates a range of downstream substrates, including STAT3, STAT5, and paxillin, leading to the activation of pathways such as JAK/STAT, PI3K/AKT, and MAPK, which collectively promote cell proliferation, survival, migration, and invasion.[6][8][9]
References
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PTK6 inhibition promotes apoptosis of Lapatinib-resistant Her2+ breast cancer cells by inducing Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (3S,4R)-PF-6683324 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective, ATP-competitive Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk)[1][2]. It has been identified to bind to the inactive, unphosphorylated DFG-out conformation of PTK6 with a reported IC50 value of 76 nM in biochemical assays[1][2]. Additionally, this compound has been described as a Tropomyosin-related kinase (Trk) inhibitor[3]. The dysregulation of PTK6 and Trk signaling pathways has been implicated in various cancers, making inhibitors of these kinases valuable tools for research and potential therapeutic agents.
These application notes provide a detailed protocol for a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against its primary target, PTK6. The protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Signaling Pathway and Inhibition
PTK6 is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell proliferation, differentiation, and migration. As a Type II inhibitor, this compound stabilizes the inactive conformation of the kinase, preventing its activation and subsequent downstream signaling.
Caption: PTK6 signaling and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound kinase assay.
Table 1: Inhibitor and Kinase Information
| Parameter | Value | Reference |
| Inhibitor | This compound | N/A |
| Target Kinase | Protein Tyrosine Kinase 6 (PTK6, Brk) | [1][2] |
| Reported IC50 | 76 nM | [2] |
| Control Inhibitor | Staurosporine (non-selective) | N/A |
| Negative Control Compound | PF-6737007 (IC50 > 10 µM) | [1] |
| Kinase ATP K_m_ | 83 µM | [4][5] |
Table 2: Reagent and Assay Conditions
| Reagent/Parameter | Final Concentration/Condition |
| Recombinant Human PTK6 | 1-5 ng/µL (optimize per batch) |
| Poly(Glu,Tyr) 4:1 Substrate | 0.2 mg/mL |
| ATP | 83 µM (at K_m_) |
| Kinase Assay Buffer | See Protocol Section |
| This compound Concentrations | 0.1 nM to 100 µM (10-point curve) |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
| Detection Method | Luminescence (ADP-Glo™) |
Experimental Protocol
This protocol outlines the steps for determining the IC50 value of this compound against PTK6 using a luminescence-based assay format.
Materials and Reagents
-
Recombinant active human PTK6 (e.g., Abcam ab60888, ProteoGenix ARO-P13402)
-
Poly(Glu,Tyr) 4:1 substrate (e.g., Sino Biological PS-T001, BPS Bioscience 40217)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the this compound PTK6 kinase assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Prepare the Kinase Assay Buffer.
-
Thaw the recombinant PTK6 kinase on ice and dilute it to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but a starting point of 2-10 ng/reaction is suggested.
-
Prepare the Substrate/ATP mixture in Kinase Assay Buffer. The final concentration in the reaction should be 0.2 mg/mL for the Poly(Glu,Tyr) substrate and 83 µM for ATP.
-
-
Assay Plate Setup (25 µL final reaction volume):
-
Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of a white, opaque assay plate.
-
Add 10 µL of the diluted PTK6 kinase to all wells except the "no enzyme" negative control wells. Add 10 µL of Kinase Assay Buffer to the "no enzyme" wells.
-
Add 12.5 µL of the Substrate/ATP mixture to all wells to initiate the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the ADP-Glo™ Kinase Assay protocol, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_enzyme_control - RLU_no_enzyme)) where:
-
RLU_inhibitor is the relative luminescence unit from the wells with the inhibitor.
-
RLU_no_enzyme is the average RLU from the "no enzyme" control wells.
-
RLU_enzyme_control is the average RLU from the enzyme-containing wells with DMSO.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive protocol for determining the inhibitory activity of this compound against PTK6. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this and other PTK6 inhibitors. It is recommended to empirically optimize the kinase concentration for each new batch of recombinant enzyme to ensure optimal assay performance.
References
Application Notes and Protocols: (3S,4R)-PF-6683324 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1][2] PTK6 is a non-receptor tyrosine kinase that is frequently overexpressed in epithelial cancers, including a significant percentage of breast cancers, where its elevated expression is often correlated with poor prognosis.[1][3] PTK6 plays a role in promoting tumor cell proliferation, migration, and survival.[3] PF-6683324 binds to the inactive, DFG-out conformation of the PTK6 kinase domain.[1] While initially also identified as a pan-Trk inhibitor, its effects in breast cancer cell lines have been predominantly studied in the context of PTK6 inhibition.
These application notes provide a summary of the use of this compound in breast cancer cell line research, including its biochemical activity, effects on cell viability, and relevant experimental protocols.
Data Presentation
Biochemical Activity of PF-6683324
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PTK6/Brk | Biochemical Kinase Assay | 76 | [2] |
Cellular Activity of PF-6683324
| Cell Line | Breast Cancer Subtype | Assay | Endpoint | IC50 (µM) | Notes | Reference |
| MDA-MB-231 | Triple-Negative | Cell Viability | Growth Inhibition | >10 | Weak growth inhibition observed. | [1] |
| MDA-MB-453 | HER2-Positive | Cell Viability | Growth Inhibition | >10 | Weak growth inhibition observed. | [1] |
| T47D | ER-Positive | Not Reported | Not Reported | Not Reported | High PTK6 expression.[1] | [1] |
| BT474 | HER2-Positive | Not Reported | Not Reported | Not Reported | High PTK6 expression.[1] | [1] |
| BT549 | Triple-Negative | Not Reported | Not Reported | Not Reported | Lower PTK6 expression.[1] | [1] |
Note: Studies have shown that the inhibition of breast tumor cell growth by PTK6 inhibitors, including PF-6683324, appears to be independent of the level of PTK6 expression and its kinase activity.[1] A structurally similar compound with no PTK6 inhibitory activity showed similar weak effects on cell growth, suggesting the observed effects might be off-target.[1]
Experimental Protocols
Cell Viability Assay (2D Culture)
This protocol is adapted from methodologies used to assess the cytotoxicity of compounds in breast cancer cell lines.[1]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Complete growth medium (specific to the cell line)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 3,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Include a vehicle control (DMSO only) and untreated control.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 6 days), replenishing the media and compounds every 2-3 days.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.[1]
-
Western Blot Analysis for PTK6 Expression
This protocol is for determining the protein expression levels of PTK6 in different breast cancer cell lines.[1]
Materials:
-
Breast cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTK6 (e.g., PTK6/BRK (D4O2D) Rabbit mAb)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PTK6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Caption: PTK6 signaling pathways and the inhibitory action of PF-6683324.
Caption: Workflow for assessing cell viability in response to PF-6683324.
References
Application Notes and Protocols for (3S,4R)-PF-6683324 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective, type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1][2][3] It binds to the unphosphorylated, inactive conformation of PTK6.[2] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a variety of epithelial cancers, including breast, prostate, and colon cancer, and its expression is often correlated with poorer prognoses.[4][5][6] PTK6 has been implicated in promoting tumor cell proliferation, survival, metastasis, and resistance to therapy.[1][5][7] Additionally, this compound has been described as a Tropomyosin receptor kinase (Trk) inhibitor, suggesting its potential in the research of pain and cancer.[8]
These application notes provide a summary of the available in vitro data for this compound and present generalized protocols for conducting preclinical animal model studies to evaluate its in vivo efficacy and pharmacokinetics. It is important to note that, to date, specific in vivo animal model studies for this compound have not been extensively published. The following protocols are therefore based on established methodologies for evaluating PTK6 and Trk inhibitors in oncology and pain models.
In Vitro Activity of this compound
This compound has been characterized as a potent inhibitor of PTK6 in biochemical and cellular assays. Its selectivity has been profiled against a broad panel of kinases, demonstrating superior selectivity compared to type I inhibitors of PTK6.
| Assay Type | Target | IC50 | Notes |
| Biochemical Assay | PTK6/Brk | 76 nM | Potent inhibition of kinase activity.[1][3] |
| Cellular Assay | p-PTK6 (Y342) in HEK293T cells | 0.7 µM | Inhibition of PTK6 autophosphorylation in an engineered cell line.[3] |
| Kinase Selectivity Panel | >320 Kinases | - | Superior selectivity compared to Type I inhibitors (~3% of kinases in the panel inhibited >50% at 1µM).[2] |
| Trk Selectivity | TrkA | >95% inhibition | Also showed >40% inhibition of VEGFR2.[3] |
Proposed Animal Model Studies
Based on the known targets of this compound, two primary avenues for in vivo research are proposed: oncology and cancer-induced pain.
Oncology: Breast Cancer Xenograft Model
Systemic disruption and small molecule inhibition of PTK6 have been shown to reduce tumorigenesis in mouse models of breast cancer.[4][5] A xenograft model using a human breast cancer cell line overexpressing PTK6 would be a suitable initial study to assess the anti-tumor activity of this compound.
-
Cell Line Selection: Select a human breast cancer cell line with documented high expression of PTK6 (e.g., MDA-MB-231, T-47D).
-
Animal Strain: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle used to formulate this compound.
-
This compound Treatment Group(s): Administer the compound at various dose levels (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Positive Control Group (Optional): Include a standard-of-care chemotherapy agent for breast cancer.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
-
Pharmacodynamic (PD) Studies: At the end of the study, or at specified time points, collect tumor tissue to analyze the levels of phosphorylated PTK6 and downstream signaling molecules (e.g., p-STAT3) by Western blot or immunohistochemistry to confirm target engagement.
-
Pharmacokinetic (PK) Studies: In a satellite group of animals, collect blood samples at various time points after a single dose to determine the pharmacokinetic profile of this compound.
Cancer-Induced Pain Model
Inhibition of TrkA is a validated strategy for the management of cancer-induced pain.[9][10] A model of cancer-induced bone pain can be used to evaluate the analgesic potential of this compound.
-
Cell Line Selection: Use a tumor cell line known to induce bone pain in mice (e.g., B16-F1 melanoma cells).[11]
-
Animal Strain: Use a suitable mouse strain (e.g., C57BL/6).
-
Tumor Cell Inoculation: Inoculate tumor cells into the intramedullary space of the femur.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus.
-
Spontaneous Pain: Can be assessed by measuring flinching or guarding behavior.
-
-
Treatment: Administer this compound or vehicle control as described in the oncology protocol.
-
Endpoints: Assess changes in pain behaviors over time in treated versus control animals. Paw volume can also be measured as an indicator of tumor growth and inflammation.[11]
Visualizations
Caption: Proposed PTK6 signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 4. Targeting protein tyrosine kinase 6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound - Immunomart [immunomart.com]
- 9. Animal Models of Cancer-Related Pain: Current Perspectives in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal Models of Cancer-Related Pain: Current Perspectives in Translation [frontiersin.org]
- 11. Effects of TrkA inhibitory peptide on cancer-induced pain in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoproteomic Analysis of Cells Treated with (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor with a dual mechanism of action. It functions as a pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC, and as a selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). As a Type II inhibitor, PF-6683324 binds to the inactive, unphosphorylated conformation of the kinase, offering a distinct mode of inhibition. This dual inhibitory activity makes it a valuable tool for investigating cellular signaling pathways regulated by these kinases, which are implicated in cancer and pain.
Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful technique to elucidate the downstream effects of kinase inhibitors. By quantifying changes in the phosphoproteome upon treatment with this compound, researchers can identify direct and indirect substrates of Trk kinases and PTK6, map modulated signaling networks, and discover potential biomarkers of drug response.
These application notes provide a comprehensive guide for utilizing this compound in cell-based phosphoproteomics studies, from experimental design to data interpretation.
Mechanism of Action and Target Pathways
This compound exhibits high potency against Trk family kinases and PTK6. The inhibition of these kinases can impact several critical downstream signaling pathways involved in cell proliferation, survival, migration, and differentiation.
Key Signaling Pathways Modulated by PTK6 Inhibition:
-
PI3K/Akt Pathway: PTK6 can directly phosphorylate and activate Akt, a key regulator of cell survival and metabolism.
-
MAPK/ERK Pathway: PTK6 has been shown to influence the Ras/MAPK signaling cascade, which is crucial for cell proliferation.
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are known substrates of PTK6, linking the kinase to transcriptional regulation of genes involved in cell growth and survival.
-
Cell Adhesion and Migration: PTK6 can phosphorylate substrates involved in cell adhesion and migration, such as paxillin and focal adhesion kinase (FAK).
The following diagram illustrates the major signaling pathways affected by PTK6.
Data Presentation: Quantitative Phosphoproteomics
The following tables are templates for presenting quantitative phosphoproteomics data from cells treated with this compound. As specific public datasets for this compound are not available, these tables should be populated with your experimental results.
Table 1: Summary of this compound IC50 Values
| Kinase Target | Cell-based IC50 (nM) | Reference |
| TrkA | 1.9 | |
| TrkB | 2.6 | |
| TrkC | 1.1 | |
| PTK6/Brk | 76 (biochemical) |
Table 2: Example Template for Differentially Regulated Phosphosites
| Protein | Gene | Phosphosite | Log2 Fold Change (Treated/Control) | p-value | Function |
| Example: Akt1 | AKT1 | S473 | -1.5 | <0.01 | Survival, Proliferation |
| Example: STAT3 | STAT3 | Y705 | -2.1 | <0.001 | Transcription |
| Example: MAPK1 | MAPK1 | T185/Y187 | -1.2 | <0.05 | Proliferation |
| ... | ... | ... | ... | ... | ... |
Table 3: Example Template for Kinase-Substrate Enrichment Analysis (KSEA)
| Kinase | Substrate Count | Mean Log2 Fold Change | Z-score | p-value |
| Example: PTK6 | 15 | -1.8 | -3.5 | <0.001 |
| Example: TRKA | 10 | -2.0 | -3.2 | <0.001 |
| Example: CDK1 | 50 | -0.2 | -0.8 | n.s. |
| ... | ... | ... | ... | ... |
Experimental Protocols
This section provides a detailed protocol for a typical phosphoproteomics experiment using this compound.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express Trk receptors or PTK6. Breast cancer cell lines such as MDA-MB-231 or T47D are suitable for studying PTK6 inhibition. For Trk inhibition studies, neuroblastoma cell lines (e.g., SH-SY5Y) or other cancer cells with known Trk fusions or overexpression can be used.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal phosphorylation levels.
-
Treat cells with this compound at a final concentration ranging from 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration. A DMSO-treated control should be run in parallel.
-
Treatment duration can range from 1 to 24 hours. A time-course experiment (e.g., 1, 4, 12, 24 hours) is advisable to capture both early and late signaling events.
-
II. Cell Lysis and Protein Digestion
-
Cell Lysis:
-
After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete ULTRA Tablets, Roche).
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the lysate with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C.
-
Follow with an overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
-
III. Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.
-
Enrichment Method: Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are commonly used methods for enriching phosphopeptides.
-
Enrichment Protocol (using TiO₂):
-
Reconstitute the dried peptides in a loading buffer (e.g., 80% acetonitrile, 6% TFA).
-
Equilibrate the TiO₂ spin tips according to the manufacturer's protocol.
-
Load the peptide solution onto the spin tip and centrifuge to allow binding of phosphopeptides.
-
Wash the spin tip with wash buffer 1 (e.g., 50% acetonitrile, 0.5% TFA) followed by wash buffer 2 (e.g., 80% acetonitrile, 0.1% TFA) to remove non-phosphorylated peptides.
-
Elute the phosphopeptides with an elution buffer (e.g., 40% acetonitrile, 15% ammonium hydroxide).
-
Immediately acidify the eluate with formic acid.
-
Dry the enriched phosphopeptides under vacuum.
-
IV. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the enriched phosphopeptides in a loading solvent (e.g., 0.1% formic acid).
-
Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify variable modifications for phosphorylation (Ser, Thr, Tyr) and fixed modifications for carbamidomethylation (Cys).
-
Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) for relative quantification of phosphopeptides between treated and control samples.
-
Filter the results for high-confidence phosphosite localizations (e.g., localization probability > 0.75).
-
Perform statistical analysis to identify significantly regulated phosphosites (e.g., t-test with permutation-based FDR correction).
-
Use bioinformatics tools such as DAVID, GSEA, or Ingenuity Pathway Analysis (IPA) for pathway enrichment analysis.
-
Perform Kinase-Substrate Enrichment Analysis (KSEA) to infer the activity of upstream kinases.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for the phosphoproteomic analysis of cells treated with this compound.
Conclusion
The use of this compound in conjunction with quantitative phosphoproteomics provides a powerful approach to dissect the complex signaling networks regulated by Trk kinases and PTK6. The protocols and guidelines presented here offer a robust framework for conducting these experiments and interpreting the resulting data. Such studies can lead to a deeper understanding of the mechanism of action of this dual inhibitor and may reveal novel therapeutic targets and biomarkers for diseases driven by aberrant Trk or PTK6 signaling.
Application Notes and Protocols for (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R)-PF-6683324 is a potent small molecule inhibitor with demonstrated activity against two distinct kinase families: the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and the Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase, Brk). This dual activity makes it a valuable tool for investigating the roles of these kinases in various physiological and pathological processes, including pain, cancer, and neurological diseases.[1][2][3][4][5][6][7] These application notes provide detailed protocols for the use of this compound in the laboratory, including quantitative data on its inhibitory activity and methodologies for key experiments.
Data Presentation
Inhibitory Activity of PF-6683324
The inhibitory potency of PF-6683324 has been quantified against both pan-Trk and PTK6 kinases. The following tables summarize the key IC50 values obtained from cellular and biochemical assays.
Table 1: Pan-Trk Inhibitory Activity in Cellular Assays [1][8][9]
| Target | Cell-based IC50 (nM) |
| TrkA | 1.9 |
| TrkB | 2.6 |
| TrkC | 1.1 |
Table 2: PTK6/Brk Inhibitory Activity [2][4][10]
| Assay Type | Target | IC50 |
| Biochemical Assay | PTK6/Brk | 76 nM |
| Cellular Assay (p-PTK6 Y342) | PTK6/Brk | 0.7 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Trk Signaling Pathway Inhibition.
Caption: PTK6 Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Trk Inhibition
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against Trk kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain
-
Poly-Glu,Tyr (4:1) substrate
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: Biochemical Trk Kinase Assay Workflow.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Add the diluted inhibitor or DMSO control to the wells of the microplate.
-
Prepare a master mix containing the Trk kinase and substrate in kinase buffer.
-
Add the kinase/substrate mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific Trk kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Trk Inhibition using a Beta-Lactamase Reporter Gene Assay
This protocol provides a method to assess the cellular potency of this compound in inhibiting Trk signaling in a high-throughput format.[11]
Materials:
-
NFAT-bla reporter cell line stably expressing full-length human TrkA, TrkB, or TrkC
-
Cell culture medium
-
This compound
-
Neurotrophins (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)
-
Beta-lactamase substrate (e.g., CCF4-AM)
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader
Procedure:
-
Seed the Trk-expressing NFAT-bla reporter cells into a 384-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with the appropriate neurotrophin at an EC₈₀ concentration for 5 hours.
-
Add the beta-lactamase substrate to the cells and incubate according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate wavelengths to determine the beta-lactamase activity.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: In-Cell ELISA for PTK6 Phosphorylation
This protocol details a method to quantify the inhibition of PTK6 auto-phosphorylation in a cellular context.[12]
Materials:
-
HEK293T cells engineered to overexpress PTK6
-
Collagen-coated 96-well plates
-
Growth medium
-
This compound
-
4% Paraformaldehyde in TBS
-
0.2% Triton X-100 in TBS
-
TBS blocking buffer
-
Anti-p-PTK6 (Y342) antibody
-
Infrared-dye conjugated secondary antibody (e.g., IRDye 800CW)
-
Cell normalization stain (e.g., CellTag 700)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Workflow Diagram:
Caption: In-Cell ELISA Workflow for p-PTK6.
Procedure:
-
Seed the PTK6-overexpressing HEK293T cells in collagen-coated 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound or a DMSO control in growth media for 1 hour at 37°C.
-
Fix and permeabilize the cells with 4% paraformaldehyde and 0.2% Triton X-100 in TBS for 20 minutes.
-
Block the cells with TBS blocking buffer for 1 hour.
-
Incubate with anti-p-PTK6 (Y342) antibody in blocking buffer with 0.02% Tween for 2 hours.
-
Wash the cells and then incubate with the infrared-dye conjugated secondary antibody and CellTag 700 stain in blocking buffer with 0.02% Tween.
-
Wash the cells and measure the fluorescent signal for p-PTK6 (800 nm channel) and cell number (700 nm channel) using an infrared imaging system.
-
Normalize the p-PTK6 signal to the cell number stain for each well.
-
Calculate the percent inhibition of PTK6 phosphorylation relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a versatile pharmacological tool for studying the roles of Trk and PTK6 kinases. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. Researchers should consider the dual activity of this compound when interpreting experimental results. These application notes serve as a comprehensive guide for the effective use of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-6683324 [sobekbio.com]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 11. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-PTK6 In-Cell ELISA in engineered cells overexpressing PTK6 [bio-protocol.org]
Application Notes and Protocols for (3S,4R)-PF-6683324: A Potent Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (3S,4R)-PF-6683324, a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor, in preclinical research. This document outlines the inhibitor's activity, detailed protocols for key in vitro experiments, and visual representations of the Trk signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting the family of Tropomyosin receptor kinases: TrkA, TrkB, and TrkC. These receptors are key players in neuronal signaling, survival, and proliferation. Dysregulation of Trk signaling has been implicated in various cancers and pain pathways, making Trk inhibitors like this compound valuable tools for both basic research and therapeutic development.[1]
Data Presentation
The inhibitory activity of this compound against the three Trk receptor isoforms has been determined in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the compound's potent and relatively balanced activity across the Trk family.
| Target | IC50 (nM) in cell-based assays |
| TrkA | 1.9 |
| TrkB | 2.6 |
| TrkC | 1.1 |
Data sourced from MedChemExpress product datasheet, referencing Bagal SK, et al. J Med Chem. 2018 Aug 9;61(15):6779-6800.
Signaling Pathway and Mechanism of Action
Trk receptors are activated upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which regulate cell survival, proliferation, and differentiation. This compound exerts its inhibitory effect by competing with ATP for the binding site in the Trk kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Trk Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinase domains.
Materials:
-
Recombinant human Trk kinase domains (TrkA, TrkB, TrkC)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the Trk kinase and the kinase substrate to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Trk Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit Trk receptor phosphorylation in a cellular context.
Materials:
-
Cell line expressing Trk receptors (e.g., PC12 cells for TrkA, or engineered cell lines overexpressing TrkB or TrkC)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes. Include a non-stimulated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Trk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane, apply the chemiluminescent substrate, and capture the signal.
-
Strip the membrane and re-probe for total Trk and a loading control to normalize the data.
Cell Viability Assay (MTT or MTS)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on Trk signaling.
Materials:
-
Trk-dependent cancer cell line
-
96-well plates
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent pan-Trk inhibitor with significant potential for investigating the role of Trk signaling in various biological processes and diseases. The protocols provided herein offer a solid foundation for researchers to explore the in vitro activity of this compound. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
Application Notes and Protocols: Co-crystallization of (3S,4R)-PF-6683324 with PTK6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in a variety of signaling pathways that regulate cellular differentiation, epithelial maintenance, and tumorigenesis.[1][2] Dysregulation of PTK6 signaling is associated with numerous cancers, making it a compelling target for therapeutic intervention. (3S,4R)-PF-6683324 has been identified as a potent and selective Type II inhibitor of PTK6, binding to the inactive 'DFG-out' conformation of the kinase.[3][4] This document provides detailed application notes and protocols for the co-crystallization of this compound with the PTK6 kinase domain, a critical step in understanding the structural basis of its inhibitory mechanism and for guiding further drug development efforts.
Data Presentation
Inhibitor Activity and Crystallographic Data
| Compound | Target | Inhibitor Type | IC50 (nM) | Crystal Structure Resolution (Å) | PDB ID (if available) |
| This compound | PTK6/Brk | Type II | 76 | 1.5 | 5D7V (example) |
| PF-6683324 | TrkA | - | 1.9 (cell-based) | Not Applicable | Not Applicable |
| PF-6683324 | TrkB | - | 2.6 (cell-based) | Not Applicable | Not Applicable |
| PF-6683324 | TrkC | - | 1.1 (cell-based) | Not Applicable | Not Applicable |
Note: While this compound is a potent PTK6 inhibitor, some sources also identify it as a pan-Trk inhibitor.[5][6][7][8] The provided IC50 values reflect its activity against both target classes.
Signaling Pathway
Protein Tyrosine Kinase 6 (PTK6) is a non-receptor tyrosine kinase that functions downstream of several receptor tyrosine kinases (RTKs) such as EGFR, ERBB2, and MET.[9][10] Upon activation by these upstream signals, PTK6 can phosphorylate and activate downstream signaling molecules, including STAT3 and STAT5, leading to the regulation of gene expression involved in cell proliferation, survival, and migration.[2][11] The kinase activity of PTK6 is subject to negative regulation by phosphatases like PTPN1 and other molecules.[9][10]
Caption: PTK6 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Co-crystallization of PTK6 Kinase Domain with this compound
This protocol is based on the methodology described for obtaining the co-crystal structure of the PTK6 kinase domain with the Type II inhibitor PF-6683324.[4]
1. Protein Expression and Purification:
-
Express the kinase domain of human PTK6 (amino acids ~150-451) in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography to achieve high purity (>95%).
-
Concentrate the purified PTK6 kinase domain to 14 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
2. Complex Formation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the purified PTK6 kinase domain with a 1.5-fold molar excess of this compound for 1-2 hours on ice to allow for complex formation.
3. Crystallization:
-
Employ the sitting drop vapor diffusion method at 13°C.
-
Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
The reported crystallization condition consists of:
-
1.25 M NaH₂PO₄
-
0.9 M K₂HPO₄
-
0.2 M Li₂SO₄
-
0.1 M CHES, pH 9.8
-
-
Equilibrate the drops against 500 µL of the reservoir solution.
-
Monitor for crystal growth over several days to weeks.
4. Data Collection and Structure Determination:
-
Cryo-protect the crystals using a suitable cryoprotectant (e.g., reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a suitable search model (e.g., a homology model of the PTK6 kinase domain).
-
Refine the structure and build the model of the inhibitor into the electron density map.
Experimental Workflow
The following diagram outlines the key steps involved in the co-crystallization of the PTK6 kinase domain with this compound.
Caption: Co-crystallization Experimental Workflow.
References
- 1. uniprot.org [uniprot.org]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-6683324 [sobekbio.com]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Reactome | Signaling by PTK6 [reactome.org]
- 10. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Troubleshooting & Optimization
(3S,4R)-PF-6683324 solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (3S,4R)-PF-6683324.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has high solubility in DMSO, with concentrations of 10 mM and ≥ 100 mg/mL (191.77 mM) being reported.[1][2]
Q2: My this compound powder is not dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is being mixed thoroughly by vortexing for several minutes.
-
Warming: Gently warm the solution to 37°C for a short period to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps of powder and enhance solubilization.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce the solubility of hydrophobic compounds.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: This is a common issue with compounds that are highly soluble in organic solvents but have poor aqueous solubility. Here are some strategies to minimize precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can be toxic to cells and may still not prevent precipitation of the compound.
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer. Add the DMSO stock solution dropwise to the rapidly stirring aqueous buffer to promote mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For in vivo studies or specific in vitro assays, a formulation with surfactants or co-solvents might be necessary. A suggested starting point, based on formulations for other research compounds, could be a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, this would need to be optimized for this compound.
-
Work at Lower Concentrations: The final concentration of this compound in your aqueous medium should not exceed its aqueous solubility limit. It is recommended to empirically determine the maximum soluble concentration in your specific buffer system.
Q4: What is the solubility of this compound in other solvents like ethanol or methanol?
A4: The solubility of this compound in solvents other than DMSO is not well-documented in the available literature. It is recommended to perform a small-scale solubility test before preparing a large stock solution in an alternative solvent.
Q5: How should I store my stock solution of this compound?
A5: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q6: How stable is this compound in aqueous solutions?
A6: The stability of this compound in aqueous solutions has not been extensively reported. Due to the potential for hydrolysis or degradation in aqueous environments, it is strongly recommended to prepare fresh dilutions from your DMSO stock for each experiment and use them promptly.
Data Presentation: Solubility of this compound
| Solvent | Reported Concentration | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 100 mg/mL | 191.77 mM | High solubility.[2] |
| DMSO | 10 mM | 10 mM | Commonly used for stock solutions.[1] |
| Aqueous Buffers | Not Reported | Not Reported | Expected to be low. |
| Ethanol | Not Reported | Not Reported | Requires empirical testing. |
| Methanol | Not Reported | Not Reported | Requires empirical testing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 521.46 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.21 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 5.21 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of your 10 mM this compound DMSO stock solution.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you could add 1 µL of the 10 mM stock to 1 mL of medium.
-
Mix Thoroughly: Immediately after adding the stock solution, mix the working solution well by gentle inversion or pipetting.
-
Use Promptly: Use the freshly prepared working solution for your experiment without delay.
Visualizations
References
Technical Support Center: Optimizing (3S,4R)-PF-6683324 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (3S,4R)-PF-6683324 in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1][2] As a Type II inhibitor, it binds to the inactive "DFG-out" conformation of the PTK6 kinase domain, preventing the enzyme from adopting its active conformation and carrying out its signaling functions.[3]
Q2: What are the known biochemical and cellular IC50 values for this compound?
This compound has a reported biochemical IC50 of 76 nM in in vitro kinase assays.[1][2] In a cellular context, it has been shown to inhibit the autophosphorylation of PTK6 at tyrosine 342 (Y342) in engineered HEK293T cells overexpressing wild-type PTK6 with an IC50 of 0.7 µM .[2]
Q3: What are the key signaling pathways downstream of PTK6 that are affected by this compound?
PTK6 is a non-receptor tyrosine kinase that participates in several signaling cascades promoting cell proliferation, migration, and survival.[4][5] Key pathways include:
-
JAK/STAT Pathway: PTK6 can activate STAT3 and STAT5, leading to transcriptional regulation of genes involved in cell growth and survival.[6][7]
-
PI3K/AKT Pathway: PTK6 can enhance the activation of the PI3K/AKT pathway, a critical regulator of cell survival and metabolism.[4][6][8]
-
MAPK/ERK Pathway: PTK6 is known to be involved in the activation of the Ras-Raf-MAPK (ERK) signaling cascade, which plays a central role in cell proliferation and differentiation.[5]
-
Rho GTPase Signaling: PTK6 can modulate the activity of RhoA, influencing cell motility and invasion.[7][9]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: The SH2 domain of PTK6 has been shown to mediate TNBC cell motility through the activation of the AhR signaling pathway.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during IC50 determination experiments with this compound.
Issue 1: Inconsistent IC50 Values Between Experiments
High variability in IC50 values is a common challenge that can often be resolved by careful review and optimization of the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variability.[10] |
| Variable Enzyme Activity | Use a consistent source and lot of recombinant PTK6. Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Perform a titration of the enzyme to determine the optimal concentration for the assay. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays.[11] |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and create a humidity chamber during incubation.[10][11] |
| Compound Solubility | This compound should be dissolved in DMSO.[3] Visually inspect for compound precipitation in your assay buffer. Determine the solubility of the compound in the final assay conditions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[12] |
Issue 2: Higher Than Expected IC50 Value in Biochemical Assays
If the experimentally determined biochemical IC50 is significantly higher than the reported 76 nM, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in the assay. For optimal comparability, it is recommended to use an ATP concentration at or near the Km value for PTK6.[13] Performing the assay at a significantly higher ATP concentration will lead to an increased IC50 value. |
| Inactive Enzyme | Verify the activity of the recombinant PTK6 enzyme using a known substrate and positive control inhibitor. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Ensure the buffer conditions are optimal for PTK6. |
| Substrate Competition | If using a peptide substrate, ensure its concentration is not excessively high, as this can sometimes interfere with inhibitor binding. |
Issue 3: Discrepancy Between Biochemical and Cellular IC50 Values
It is common to observe a difference between the biochemical and cellular IC50 values. A higher cellular IC50 can be attributed to several factors.
| Potential Cause | Troubleshooting Steps |
| Cellular ATP Concentration | Intracellular ATP concentrations are significantly higher than those typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.[11] |
| Cell Permeability and Efflux | The compound may have limited permeability across the cell membrane or be actively transported out of the cell by efflux pumps. |
| Off-Target Effects | In a cellular environment, the observed phenotype may be a result of the compound acting on multiple targets, not just PTK6.[11] |
| Inhibitor Conformation | The conformational state of PTK6 in a cellular context may differ from that of the recombinant enzyme used in an in vitro assay.[11] |
Experimental Protocols
Protocol 1: In Vitro PTK6 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the biochemical IC50 of this compound. Specific concentrations and incubation times should be optimized for each specific assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Recombinant human PTK6
-
Peptide substrate for PTK6 (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP (at a concentration close to the Km for PTK6)
-
DMSO
-
Assay plates (e.g., 384-well)
-
Detection reagents (specific to the assay format)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Further dilute the compound in kinase reaction buffer to a 4x working concentration.
-
Assay Setup:
-
Add 5 µL of the 4x compound dilution or vehicle (DMSO in kinase reaction buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x mixture of PTK6 and the peptide substrate in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 5 µL of a 4x ATP solution in kinase reaction buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for your chosen assay format (e.g., Kinase-Glo®, TR-FRET).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Cellular IC50 Determination using a Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cellular IC50 of this compound in a breast cancer cell line (e.g., MDA-MB-231, T-47D) using an MTT assay.[14]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: PTK6 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. PF-6683324 [sobekbio.com]
- 2. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Context Specific Protein Tyrosine Kinase 6 (PTK6) Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: (3S,4R)-PF-6683324
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the pan-Trk inhibitor, (3S,4R)-PF-6683324, in solution. The following information, including frequently asked questions (FAQs) and troubleshooting guides, is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: For long-term stability, solid this compound should be stored as a powder. Recommended storage conditions are detailed in the table below. When in solution, it is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is soluble in DMSO at concentrations of 10 mM and ≥ 100 mg/mL.[2][3]
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in color, such as a slight yellowing, can be an indicator of chemical degradation, particularly due to photodegradation. It is advisable to protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: I am observing a decrease in the activity of this compound in my cell-based assays over time. What could be the cause?
A4: A loss of activity can be due to several factors, including degradation of the compound in your experimental media. The stability of small molecules can be influenced by the pH, temperature, and composition of the solution. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.
Q5: Can the buffer system I use in my experiments affect the stability of this compound?
A5: Yes, buffer components can significantly impact the stability of small molecules. Some buffers can catalyze degradation reactions. If you suspect buffer-mediated instability, it is recommended to test the stability of this compound in alternative buffer systems at the same pH.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product data sheet.[2]
Experimental Protocols
Protocol for Assessing the Solution Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- HPLC-grade DMSO
- HPLC-grade water, acetonitrile, and any necessary buffers or additives
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in a precise volume of HPLC-grade DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
3. Preparation of Stability Samples: a. Dilute the stock solution with the desired experimental solvent (e.g., phosphate-buffered saline, cell culture media) to a final working concentration. b. Prepare multiple aliquots of the stability sample in appropriate vials (e.g., amber glass vials to protect from light).
4. Stability Study Conditions: a. Store the aliquots under various conditions to be tested (e.g., 4°C, room temperature, 37°C). b. Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
5. HPLC Analysis: a. At each time point, remove an aliquot from each storage condition. b. Analyze the sample by HPLC to determine the concentration of this compound. A validated HPLC method with a suitable mobile phase and column should be used to ensure accurate quantification. c. The initial time point (T=0) will serve as the 100% reference.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Mandatory Visualizations
Signaling Pathway
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for assessing the stability of this compound in solution.
Troubleshooting Guide
Caption: Troubleshooting decision tree for stability issues with this compound.
References
(3S,4R)-PF-6683324 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3S,4R)-PF-6683324 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective Type II inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] It binds to the unphosphorylated, inactive conformation of PTK6.[3]
Q2: What are the known potent off-target effects of this compound?
This compound is also a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, exhibiting low nanomolar IC50 values against TrkA, TrkB, and TrkC.[1][4][5][6] Additionally, it has been observed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7]
Q3: How selective is this compound?
In a kinase panel screening of over 320 kinases, this compound demonstrated superior selectivity compared to Type I PTK6 inhibitors. At a concentration of 1µM, it inhibited approximately 3% of the kinases in the panel by more than 50%.[3]
Q4: Is there a negative control compound available for this compound?
Yes, PF-6737007 is a close structural analog of PF-6683324 that has minimal activity against PTK6 (IC50 >10 µM) but shares a nearly identical off-target kinase selectivity profile.[3] This makes it an excellent negative control to distinguish between on-target (PTK6-mediated) and off-target effects in cellular assays.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that does not correlate with PTK6 inhibition.
Possible Cause: The observed phenotype may be due to the off-target activity of this compound, particularly its potent inhibition of the Trk family of receptors or VEGFR2. Studies have suggested that the anti-tumor effects of some PTK6 inhibitors may be attributable to off-target kinase inhibition.[3]
Troubleshooting Steps:
-
Use the Negative Control: Perform a parallel experiment using the negative control compound, PF-6737007. Since PF-6737007 shares a similar off-target profile but lacks PTK6 inhibitory activity, this comparison can help determine if the observed effect is independent of PTK6.[3]
-
Rescue Experiment: If your experimental system allows, attempt a rescue experiment by activating the downstream signaling pathways of the suspected off-target. For example, if Trk inhibition is suspected, stimulation with neurotrophins (e.g., NGF for TrkA, BDNF for TrkB) might reverse the phenotype.
-
Orthogonal Inhibition: Use an alternative, structurally distinct inhibitor of the suspected off-target kinase (e.g., a specific Trk or VEGFR2 inhibitor) to see if it phenocopies the effects of this compound.
Issue 2: Discrepancy between biochemical assay potency and cellular assay potency.
Possible Cause: Several factors can contribute to a shift in potency between biochemical and cellular assays, including cell permeability, efflux pump activity, and intracellular ATP concentrations.
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: If possible, perform a target engagement assay to confirm that this compound is reaching and binding to PTK6 within the cell. This could involve techniques like cellular thermal shift assays (CETSA) or assessing the phosphorylation of a known intracellular PTK6 substrate.
-
Evaluate Off-Target Engagement: Consider that the cellular potency may be influenced by the compound's effect on multiple targets. The potent inhibition of Trk receptors at the cellular level could be the dominant driver of the observed phenotype.
-
Titrate Serum Concentration: If using serum-containing media, be aware that protein binding can reduce the effective concentration of the compound. Perform experiments with varying serum concentrations to assess its impact.
Data Presentation
Table 1: On-Target and Key Off-Target Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference(s) |
| PTK6/Brk | Biochemical | 76 nM | [1][2] |
| TrkA | Cell-based | 1.9 nM | [4][5][6] |
| TrkB | Cell-based | 2.6 nM | [4][5][6] |
| TrkC | Cell-based | 1.1 nM | [4][5][6] |
| VEGFR2 | Cell-based | >5 µM | [6][7] |
Table 2: Kinase Selectivity Profile of this compound at 1µM
| Kinase Family | Number of Kinases with >50% Inhibition |
| Summary of >320 Kinase Panel | ~3% of kinases inhibited >50% |
Note: Specific IC50 values for all off-target kinases from the broad panel screen are not publicly available. The data is presented as the percentage of kinases inhibited above a certain threshold at a fixed concentration.
Experimental Protocols
General Protocol for In Vitro Kinase Assay (Biochemical)
This is a generalized protocol based on common industry practices for determining the biochemical potency of kinase inhibitors.
-
Reagents and Materials:
-
Recombinant human PTK6 kinase domain
-
Suitable peptide substrate for PTK6
-
ATP (at a concentration around the Km for PTK6)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant PTK6 kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Simplified PTK6 signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. PF-6683324 [sobekbio.com]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
Minimizing cytotoxicity of (3S,4R)-PF-6683324
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (3S,4R)-PF-6683324 during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| On-Target Toxicity in Sensitive Cell Lines | 1. Determine the IC50 value for your specific cell line. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the half-maximal inhibitory concentration. 2. Use the lowest effective concentration. For subsequent experiments, use a concentration at or slightly above the IC50 to achieve target inhibition while minimizing toxicity. 3. Optimize treatment duration. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal window for observing the desired effect before significant cytotoxicity occurs. 4. Use appropriate control cell lines. If possible, use cell lines that do not express PTK6 or Trk receptors to distinguish on-target from off-target effects. | This compound is a potent inhibitor of both Protein Tyrosine Kinase 6 (PTK6/Brk) and Tropomyosin receptor kinases (TrkA, TrkB, TrkC).[1][2] Cell lines highly dependent on these signaling pathways for survival and proliferation may exhibit on-target cytotoxicity.[3] |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen. This will identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[4] 2. Test inhibitors with different chemical scaffolds. Use a structurally unrelated inhibitor that targets the same primary kinase (PTK6 or Trk) to see if the cytotoxic phenotype is replicated. If not, the cytotoxicity is likely due to an off-target effect of PF-6683324. | Like many kinase inhibitors, this compound may have off-target effects. For instance, at higher concentrations, it has been shown to inhibit VEGFR2.[2] Off-target binding can lead to unexpected cellular toxicity.[3][5] |
| Solvent Toxicity | 1. Run a vehicle control. Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. 2. Minimize the final solvent concentration. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and non-toxic to your cells. | The compound is often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. |
| Compound Solubility Issues | 1. Check the solubility of the inhibitor in your cell culture media. Visually inspect for any precipitation. 2. Consider alternative formulation strategies. If solubility is an issue, explore the use of solubilizing agents like cyclodextrins or liposomes, which can also help in reducing toxicity.[6][7] | Poor solubility can lead to compound precipitation, resulting in inconsistent concentrations and potential non-specific cytotoxic effects. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Rationale |
| Activation of Compensatory Signaling Pathways | 1. Perform a time-course analysis of key signaling proteins. Use techniques like Western blotting to analyze the expression and phosphorylation status of proteins in downstream and parallel signaling pathways at different time points after treatment. | Cells can adapt to the inhibition of a specific kinase by upregulating alternative survival pathways, leading to variable or unexpected results over time. |
| Cell Culture Variability | 1. Standardize cell culture conditions. Maintain consistency in cell passage number, confluency at the time of treatment, and media composition. | Variations in cell culture conditions can significantly alter cellular responses to kinase inhibitors. |
| Compound Degradation | 1. Aliquot and store the compound properly. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh working dilutions for each experiment. | This compound, like many small molecules, can degrade over time, especially with improper storage, leading to a loss of potency and inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), with an IC50 of 76 nM in biochemical assays.[1] It is also a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC with high affinity in cell-based assays.[2]
Q2: What are the potential on-target cytotoxic effects of inhibiting PTK6 and Trk kinases?
A2:
-
PTK6 Inhibition: PTK6 is expressed in differentiating epithelial cells of normal tissues like the skin and gastrointestinal tract.[8][9] Inhibition of PTK6 could potentially interfere with the normal function and viability of these cells. In some cancer cells, PTK6 promotes proliferation and survival, so its inhibition can lead to on-target anti-tumor effects.[10][11]
-
Trk Inhibition: Trk signaling is crucial for the development and survival of neuronal cells.[12] Therefore, pan-Trk inhibitors can cause on-target cytotoxicity in cell lines of neuronal origin or those that are dependent on Trk signaling.[3] Common on-target adverse effects observed with Trk inhibitors in clinical settings include weight gain, dizziness, and withdrawal pain.[13][14][15][16]
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: You can use standard cell viability assays to measure cytotoxicity. Common methods include:
-
MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: This technique allows for the quantification of apoptotic and necrotic cells.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective inhibitor, it has been reported to inhibit VEGFR2 at higher concentrations.[2] It is a common characteristic of kinase inhibitors to have some degree of off-target activity.[17][18] To fully characterize the off-target profile in your experimental system, a kinome-wide screening is recommended.[4]
Q5: What are some general strategies to minimize the cytotoxicity of small molecule inhibitors like this compound?
A5:
-
Dose Optimization: Use the lowest concentration of the compound that elicits the desired biological effect.
-
Time Optimization: Limit the duration of exposure to the compound to the minimum time required to observe the intended outcome.
-
Vehicle Control: Always use a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity.
-
Formulation: For in vivo studies, consider formulation strategies that can reduce toxicity, such as encapsulation in liposomes or nanoparticles.[7][19]
-
Combination Therapy: In some cases, combining the inhibitor with another agent at lower concentrations can enhance efficacy while reducing the toxicity of each compound.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| PTK6/Brk | 76 nM | Biochemical Assay |
| TrkA | 1.9 nM | Cell-Based Assay |
| TrkB | 2.6 nM | Cell-Based Assay |
| TrkC | 1.1 nM | Cell-Based Assay |
| Data sourced from MedChemExpress and Sobekbio Biosciences.[1][2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Simplified PTK6 signaling pathway and its inhibition.
Caption: Overview of Trk receptor signaling and its inhibition.
Caption: Workflow for troubleshooting cytotoxicity issues.
References
- 1. PF-6683324 [sobekbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 8. Breast tumor kinase (Brk/PTK6) plays a role in the differentiation of primary keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 19. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
(3S,4R)-PF-6683324 protocol modifications for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor (3S,4R)-PF-6683324. The information is tailored to address specific issues that may be encountered during experiments with various cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor with two primary, well-characterized targets. It functions as a pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2] Additionally, it is a selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[3][4][5]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO.[2] To ensure it is fully dissolved, gentle vortexing or sonication in a 37°C water bath may be beneficial. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: What is a recommended starting concentration range for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific target being investigated (Trk vs. PTK6). Based on published data, a broad concentration range is recommended for initial dose-response experiments, typically from 1 nM to 10 µM.[7] A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is a good starting point for screening.[7]
Q4: I am observing anti-proliferative effects in my cancer cell line. How can I be sure this is due to inhibition of the intended target?
A4: This is a critical consideration when using this compound. Studies have shown that in some breast cancer cell lines, the observed anti-proliferative effects may be due to off-target activities.[4][8] A key piece of evidence for this is the use of a structurally similar compound, PF-6737007, which is inactive against PTK6 but produces similar effects on cell growth.[4][8] To investigate this in your experiments, consider the following:
-
Use a control compound: If available, use a structurally related but inactive control compound.
-
Knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR to deplete the target kinase (Trk or PTK6) and see if this phenocopies the effect of the inhibitor.
-
Rescue experiments: In a target-depleted background, express a version of the kinase that is resistant to the inhibitor. If the effect of the inhibitor is reversed, it is likely on-target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition of Trk or PTK6 phosphorylation. | 1. Suboptimal inhibitor concentration: The IC50 can vary between cell lines. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Inhibitor instability: The compound may be degrading in the cell culture medium. 4. High basal kinase activity: Some cell lines may have very high endogenous kinase activity, requiring higher inhibitor concentrations. | 1. Perform a dose-response curve: Determine the IC50 for your specific cell line. 2. Verify cell permeability: While generally cell-permeable, this can be indirectly assessed by comparing biochemical and cellular IC50 values. 3. Minimize incubation time: Use the shortest effective incubation time. 4. Serum starve cells: For short-term experiments, serum starvation can reduce basal signaling. |
| Observed phenotype (e.g., apoptosis, cell cycle arrest) does not correlate with the level of on-target inhibition. | 1. Off-target effects: The inhibitor may be affecting other kinases or signaling pathways.[4][8] 2. Indirect effects: The observed phenotype may be a downstream consequence of inhibiting a complex signaling network. | 1. Consult kinase profiling data: Review broad kinase panels to identify potential off-targets. 2. Use orthogonal approaches: Confirm findings with a structurally different inhibitor for the same target or with genetic approaches (siRNA/CRISPR). 3. Perform a "rescue" experiment: Introduce a drug-resistant mutant of the target kinase. |
| High background in Western blot for phospho-proteins. | 1. Inappropriate blocking buffer: Milk contains phosphoproteins that can interfere with detection. 2. Antibody non-specificity: The primary or secondary antibody may have cross-reactivity. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, especially for phospho-specific antibodies.[7] 2. Titrate antibodies and run appropriate controls, including isotype controls. |
| Precipitation of the compound in cell culture medium. | 1. High final DMSO concentration: DMSO can be toxic to cells at higher concentrations. 2. Low solubility in aqueous solutions: The compound may not be stable in the medium. | 1. Ensure the final DMSO concentration is low, ideally below 0.1%.[4] 2. Prepare fresh dilutions for each experiment. Do not store the compound diluted in media. |
Quantitative Data Summary
| Target | Assay Type | IC50 | Reference |
| TrkA | Cell-based | 1.9 nM | [2] |
| TrkB | Cell-based | 2.6 nM | [2] |
| TrkC | Cell-based | 1.1 nM | [2] |
| PTK6/Brk | Biochemical | 76 nM | [3][5] |
| p-PTK6 (Y342) | In-Cell ELISA (HEK293T overexpressing PTK6) | 0.7 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Cellular IC50 for Inhibition of PTK6 Phosphorylation using In-Cell ELISA
This protocol is designed for engineered HEK293T cells overexpressing wild-type PTK6. Modifications may be required for other cell lines.
Materials:
-
HEK293T cells overexpressing PTK6
-
Collagen-coated 96-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
In-Cell ELISA Kit (containing blocking buffers, primary and secondary antibodies, and detection reagents)
Procedure:
-
Cell Seeding: Seed the engineered HEK293T-PTK6 cells in a collagen-coated 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in growth medium. A common starting range is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add the prepared compound dilutions. Incubate for 1 hour at 37°C.
-
Fixation and Permeabilization: Follow the In-Cell ELISA kit manufacturer's instructions for fixing and permeabilizing the cells.
-
Blocking: Block the cells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated PTK6 (e.g., p-Y342).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the detection reagent and measure the absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Trk Phosphorylation
This protocol is a general guideline and may need optimization for specific cell lines and antibodies.
Materials:
-
Cell line of interest (e.g., a neuroblastoma cell line with endogenous Trk expression)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-total TrkA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-TrkA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Trk or a loading control (e.g., β-actin) to confirm equal protein loading.
Visualizations
Caption: Dual inhibition of Trk and PTK6 signaling pathways by this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Decision tree for troubleshooting on-target versus off-target effects.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (3S,4R)-PF-6683324 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of (3S,4R)-PF-6683324, a Tropomyosin receptor kinase (Trk) and Type II PTK6/Brk inhibitor.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo experiments with this compound and offers potential solutions and detailed experimental protocols.
Issue 1: Poor Aqueous Solubility and Suboptimal Formulation
A common hurdle for kinase inhibitors is poor aqueous solubility, which can lead to low bioavailability and diminished in vivo efficacy.
Q: My formulation of this compound appears to have low bioavailability. What steps can I take to improve this?
A: Improving the formulation is a critical step to enhance the exposure of this compound in vivo. Here are several strategies to consider, ranging from simple to more complex approaches. It's often beneficial to screen multiple formulations to identify the one with the most favorable pharmacokinetic (PK) profile.
Experimental Protocol: Formulation Screening
-
Prepare Formulations: Prepare this compound in various vehicles. Examples include:
-
Crystalline Suspension: Micronize the compound to a particle size of 2-5 μm and suspend it in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).[1]
-
Amorphous Solid Dispersion: Create a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC) using techniques like spray drying or melt extrusion.[1][2]
-
Lipid-Based Formulation: Dissolve the compound in a mixture of lipids, surfactants, and co-solvents to form a self-emulsifying drug delivery system (SEDDS).[1]
-
Nanoparticle Formulation: Encapsulate the compound in nanoparticles (e.g., solid lipid nanoparticles) to increase surface area and potentially alter its disposition.[1][2]
-
-
Animal Dosing: Administer the different formulations to naïve mice or rats via the desired route of administration (e.g., oral gavage). Include a control group receiving the vehicle alone.
-
Pharmacokinetic Analysis: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each formulation.
Table 1: Illustrative Pharmacokinetic Parameters for Different Formulations of a Kinase Inhibitor
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| Crystalline Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 |
| Amorphous Solid Dispersion | 50 | 600 ± 120 | 2.0 | 4800 ± 900 |
| Lipid-Based (SEDDS) | 50 | 950 ± 200 | 1.0 | 7600 ± 1500 |
| Nanoparticle | 50 | 800 ± 150 | 1.5 | 9000 ± 1800 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
dot
Caption: Workflow for Formulation Screening and Selection.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Even with adequate drug exposure, a compound may fail to show efficacy in vivo. This can be due to a variety of factors, including poor target engagement or the activation of resistance pathways.
Q: this compound is potent in my cell-based assays, but my xenograft model is not responding. What could be the reason?
A: A discrepancy between in vitro potency and in vivo efficacy is a common challenge. Here are some potential causes and strategies to investigate:
-
Insufficient Target Engagement: The drug may not be reaching the target kinase in the tumor tissue at a sufficient concentration or for a long enough duration.
-
Rapid Development of Resistance: Cancer cells can quickly adapt to targeted therapies by activating alternative signaling pathways to bypass the inhibited kinase.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways that are not captured by in vitro models.
Proposed Strategy: Combination Therapy
Combining this compound with an inhibitor of a potential resistance pathway can enhance its anti-tumor activity. For Trk inhibitors, resistance can emerge through mutations in the Trk receptor or through the activation of parallel signaling pathways such as the PI3K/mTOR pathway.
Experimental Protocol: In Vivo Combination Study
-
Model Selection: Use a relevant xenograft or patient-derived xenograft (PDX) model that expresses the target of this compound.
-
Treatment Groups: Establish the following treatment groups:
-
Vehicle control
-
This compound as a single agent
-
Second agent (e.g., a PI3K inhibitor) as a single agent[3]
-
Combination of this compound and the second agent
-
-
Dosing and Monitoring: Administer the treatments according to an optimized dosing schedule. Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement and the modulation of downstream signaling pathways via methods like Western blotting or immunohistochemistry.
dot
Caption: Rationale for Combination Therapy.
Issue 3: Optimizing the Dosing Regimen
The efficacy of a drug is highly dependent on its dosing schedule. An improperly designed regimen can lead to a lack of response or the development of toxicity.
Q: How can I determine the optimal dose and schedule for this compound in my animal model?
A: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for optimizing dosing regimens.[4][5] This involves correlating the drug's concentration over time (PK) with its biological effect (PD). Dose fractionation studies can help determine which PK parameter (Cmax, AUC, or Time > IC50) is most critical for efficacy.[4]
Experimental Protocol: Dose Fractionation Study
-
Determine Total Daily Dose: Based on initial dose-ranging studies, select a total daily dose that is well-tolerated and shows some evidence of biological activity.
-
Fractionate the Dose: Administer the total daily dose using different schedules. For example, if the total daily dose is 100 mg/kg, you could test:
-
100 mg/kg once daily
-
50 mg/kg twice daily
-
25 mg/kg four times daily
-
-
Assess Efficacy: Measure the anti-tumor response for each dosing regimen.
-
Analyze Results:
-
If the once-daily high dose is most effective, efficacy is likely driven by Cmax .
-
If all regimens show similar efficacy, the AUC is likely the key driver.
-
If more frequent, lower doses are more effective, the time above a threshold concentration is likely most important.[4]
-
Table 2: Illustrative Dose-Response Relationship for a Kinase Inhibitor in a Xenograft Model
| Dosing Regimen (Total Daily Dose = 100 mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | 0% |
| 100 mg/kg once daily | 65% |
| 50 mg/kg twice daily | 50% |
| 25 mg/kg four times daily | 35% |
Note: The data in this table is for illustrative purposes only and suggests that Cmax is the primary driver of efficacy for this hypothetical compound.
Frequently Asked Questions (FAQs)
Q1: What are the first steps if my in vivo model shows no response to this compound?
A1: First, confirm that the lack of response is not due to a formulation or dosing issue. Conduct a pilot PK study to ensure that the compound is being absorbed and reaching a relevant exposure level. If the exposure is adequate, the next step is to perform a pharmacodynamic study to assess whether the drug is engaging its target in the tumor tissue.
Q2: How can I assess target engagement in vivo?
A2: Target engagement can be assessed by measuring the phosphorylation status of the target kinase or a key downstream substrate in tumor tissue. This can be done using techniques such as Western blotting, immunohistochemistry (IHC), or enzyme-linked immunosorbent assay (ELISA) on tumor lysates collected from treated animals at various time points after dosing.
Q3: What are some potential mechanisms of resistance to Trk inhibitors like this compound?
A3: Resistance to Trk inhibitors can arise from on-target mechanisms, such as the acquisition of mutations in the Trk kinase domain that prevent drug binding, or off-target mechanisms, which involve the activation of bypass signaling pathways (e.g., PI3K/Akt/mTOR or MAPK pathways) that allow cancer cells to continue to proliferate despite Trk inhibition.
Q4: When should I consider a combination therapy approach?
A4: A combination therapy approach should be considered if you observe suboptimal efficacy with this compound as a monotherapy, especially if you have evidence of acquired resistance or the activation of bypass signaling pathways. Preclinical studies combining this compound with inhibitors of these pathways can help to identify synergistic interactions and provide a rationale for clinical development.[6]
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Efficacy of PI3K inhibitors in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Clinical Outcomes Through Rational Dosing Strategies: Roles of Pharmacokinetic/Pharmacodynamic Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 4756: In vivo efficacy of combined targeting of CDK4/6, ER and PI3K signaling in ER+ breast cancer (2014) | Neil A. O'Brien | 52 Citations [scispace.com]
Interpreting unexpected results with (3S,4R)-PF-6683324
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (3S,4R)-PF-6683324. Our goal is to help you interpret unexpected results and guide your experimental process.
FAQ 1: Primary Target and Potency
Question: What is the primary target and expected potency of this compound?
Answer: this compound is primarily documented as a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk) .[1][2][3] It binds to the inactive, DFG-out conformation of the kinase.[2]
However, some databases have also classified it as a Tropomyosin-related kinase (Trk) inhibitor.[4] This potential for multiple targets is a critical consideration when interpreting unexpected experimental outcomes.
Quantitative Data Summary
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | PTK6/Brk | Biochemical | 76 nM | [1][3] |
| This compound | PTK6 | Cellular (pY342) | 0.7 µM (700 nM) | [3] |
Note: The difference between biochemical and cellular IC50 values is expected and reflects factors such as cell permeability, target engagement in a cellular context, and ATP concentration.
Troubleshooting Guide 1: Suboptimal Inhibition of PTK6
Question: I am not observing the expected level of PTK6 inhibition in my cellular assay. What are the potential causes?
Answer: Several factors could contribute to a lack of PTK6 inhibition. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure your stock of this compound is properly dissolved. It is reported to be soluble in DMSO at concentrations up to 10 mM or higher.[3][4] We recommend preparing fresh dilutions from a validated stock for each experiment.
-
Cellular Assay Conditions: As a Type II inhibitor, this compound binds to the inactive conformation of PTK6.[2] The equilibrium between active and inactive kinase states in your specific cell model could affect inhibitor binding. Ensure your experimental timeframe allows for the inhibitor to engage its target.
-
Assay Readout: The most direct way to measure cellular PTK6 inhibition is to assess the phosphorylation of its autophosphorylation site, Tyrosine 342 (pY342).[3] If you are using a downstream marker, the signal may be affected by other pathways.
-
Experimental Workflow: Use the following workflow to systematically troubleshoot suboptimal inhibition.
Workflow for Troubleshooting Suboptimal Inhibition
Caption: A logical workflow for diagnosing issues with PTK6 inhibition experiments.
Troubleshooting Guide 2: Unexpected Cellular Phenotypes
Question: I am observing cellular effects (e.g., changes in proliferation, morphology) that are not consistent with the known functions of PTK6. What could be the cause?
Answer: Unexpected phenotypes often point towards off-target effects. While this compound is reported to be highly selective, it can inhibit other kinases at higher concentrations.[2][3]
Potential Off-Targets and Confirmatory Steps
-
Trk Family Kinases: As mentioned, the compound has been associated with Trk inhibition.[4] Trk pathways are heavily involved in neuronal signaling, survival, and proliferation. If your cell model expresses TrkA, TrkB, or TrkC, you may be observing effects from inhibition of this pathway.
-
VEGFR2: One study noted that at a 1 µM concentration, this compound could inhibit VEGFR2 by over 40%.[3] VEGFR2 is a key regulator of angiogenesis.
-
General Kinase Activity: It is crucial to understand that even selective inhibitors can have effects on other proteins, especially at concentrations significantly above the IC50 for the primary target.[5][6]
PTK6 vs. TrkA Signaling Pathways
The diagrams below illustrate the canonical signaling pathways for PTK6 and TrkA. If your observed phenotype aligns better with the TrkA pathway, it may suggest an off-target effect.
Caption: Simplified PTK6 signaling pathway leading to cell proliferation and migration.
Caption: Canonical TrkA signaling, a potential off-target pathway for this compound.
Experimental Protocols
Protocol 1: Western Blot for Cellular PTK6 Inhibition
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of PTK6 at Tyr342 in a suitable cell line.
Materials:
-
Cell line with endogenous or overexpressed PTK6 (e.g., HEK293T-PTK6).
-
Complete cell culture medium.
-
This compound and DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-pY342-PTK6, anti-total PTK6, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with anti-pY342-PTK6 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Normalization: Strip the membrane and re-probe for total PTK6 and a loading control to ensure equal protein loading.
Protocol 2: General Kinase Selectivity Profiling
To definitively identify off-target effects, a broad kinase screen is recommended. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration.
-
Assay Format: The service will typically use a biochemical assay (e.g., ADP-Glo™, Transcreener®) to measure the compound's effect on a large panel of purified kinases (e.g., >400 kinases).[7][8]
-
Screening Concentration: A standard initial screening concentration is 1 µM.
-
Data Analysis: Results are provided as '% inhibition' for each kinase in the panel.
-
Follow-up: Potent off-target hits can be further investigated with full IC50 dose-response curves to determine their potency.
References
- 1. PF-6683324 [sobekbio.com]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.jp [promega.jp]
(3S,4R)-PF-6683324 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3S,4R)-PF-6683324. The information is designed to address potential issues, including lot-to-lot variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC with IC50 values of 1.9 nM, 2.6 nM, and 1.1 nM, respectively, in cell-based assays.[1] It has potential applications in the research of pain and cancer.[2][3] Additionally, it has been identified as a Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), binding to the unphosphorylated form of the kinase.[4]
Q2: What are the known cellular targets of this compound?
The primary targets are the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC). It has also been shown to inhibit PTK6.[4] Kinase selectivity profiling has indicated that at a concentration of 1µM, it inhibits a small percentage of a broad kinase panel, suggesting good selectivity.[4] However, it is important to note that it can inhibit VEGFR2 at higher concentrations (IC50 > 5 µM in cell-based assays).[1]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (≥ 100 mg/mL).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[1]
Q4: What are potential off-target effects to be aware of?
While generally selective, off-target effects are a possibility with any small molecule inhibitor.[5][6] Given its inhibitory activity against VEGFR2 at higher concentrations, researchers should be cautious of potential effects on angiogenesis-related pathways.[1] It is always recommended to use the lowest effective concentration to minimize off-target effects.[7]
Troubleshooting Guide: Lot-to-Lot Variability
Inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving such issues.
Issue: A new lot of this compound shows reduced potency or a different phenotype compared to a previous lot.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Identity or Purity | 1. Verify Identity: Perform Mass Spectrometry (MS) to confirm the molecular weight. 2. Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity percentage. | The molecular weight should match 521.46 g/mol .[1][3] Purity should ideally be >98%. |
| Presence of Impurities or Contaminants | 1. Analyze by NMR: Use Nuclear Magnetic Resonance (NMR) spectroscopy to check for unexpected peaks that may indicate impurities. 2. Compare with Reference: If available, compare the NMR spectrum with a certified reference standard. | A clean spectrum matching the expected structure of this compound. |
| Compound Degradation | 1. Check Storage Conditions: Ensure the compound has been stored correctly (powder at -20°C, in solvent at -80°C).[1] 2. Prepare Fresh Stock: Always use freshly prepared stock solutions for critical experiments. | Consistent results when using a freshly prepared solution from a properly stored new lot. |
| Inaccurate Concentration of Stock Solution | 1. Re-measure Concentration: Use a quantitative method like quantitative NMR (qNMR) or UV-Vis spectroscopy with a known extinction coefficient to verify the stock concentration. | The measured concentration should be within an acceptable range of the intended concentration. |
| Variability in Biological Reagents or Assay Conditions | 1. Use a Positive Control: Include a known, well-characterized inhibitor of the Trk or PTK6 pathway to ensure the assay is performing as expected. 2. Standardize Cell Culture: Maintain consistent cell passage number, confluency, and media components.[8] | The positive control should yield consistent results across experiments. Standardized cell culture practices should reduce variability. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of this compound from the new and old lots in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject 10 µL of each sample onto a C18 reverse-phase column.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Compare the chromatograms of the two lots. The major peak should have the same retention time. Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Protocol 2: Functional Assay to Validate Inhibitor Activity
This protocol describes a cell-based assay to measure the inhibition of TrkA phosphorylation.
-
Cell Culture: Plate a TrkA-expressing cell line (e.g., PC12 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from both the old and new lots in the appropriate cell culture medium.
-
Pre-treat the cells with the different concentrations of the inhibitor for 1-2 hours.
-
-
Stimulation: Stimulate the cells with Nerve Growth Factor (NGF), the ligand for TrkA, for 10-15 minutes to induce TrkA phosphorylation.
-
Lysis and Detection:
-
Lyse the cells and collect the protein lysates.
-
Use a phospho-TrkA specific ELISA kit or Western blotting to quantify the levels of phosphorylated TrkA.
-
-
Data Analysis: Plot the percentage of TrkA phosphorylation against the inhibitor concentration for both lots. Calculate the IC50 value for each lot and compare them. The IC50 values should be comparable if the lots have similar activity.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
(3S,4R)-PF-6683324 compensation for high protein binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (3S,4R)-PF-6683324, a potent and selective Type II PTK6/Brk and pan-Trk inhibitor.[1][2][3][4] A key consideration in the experimental use of many small molecule inhibitors is the potential for high protein binding, which can significantly impact assay results and in vivo efficacy. This guide will help you navigate potential challenges related to this phenomenon.
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical IC50 and Cellular Potency
Q1: We've observed that the IC50 of this compound in our biochemical assay (e.g., 76 nM for PTK6) is significantly lower than its potency in our cell-based assays. Why is this happening?
A1: This is a common observation for compounds with high affinity for plasma or serum proteins. The key difference lies in the experimental environment:
-
Biochemical Assays: These are typically performed in simplified, low-protein or protein-free buffer systems. The concentration of the inhibitor is a direct measure of its availability to the target enzyme.
-
Cell-Based Assays: These are conducted in cell culture media, which is often supplemented with fetal bovine serum (FBS) or other serum products.[5] These supplements contain abundant proteins, such as albumin, to which small molecules can bind.[5]
Only the unbound or "free" fraction of the drug is available to cross cell membranes and interact with the intracellular target.[6] If this compound has high protein binding, a large portion of the compound you add to the media will be sequestered by serum proteins, reducing its effective concentration and leading to a higher apparent IC50 in cellular assays.
Issue 2: Low or Inconsistent Apparent Potency in Cell-Based Assays
Q2: We are seeing variable and lower-than-expected potency of this compound in our cell proliferation assays across different experiments. What could be the cause?
A2: In addition to high protein binding, variability in apparent potency can be caused by:
-
Inconsistent Serum Concentration: Using different batches or concentrations of FBS can lead to variability in protein content and, consequently, the unbound fraction of the inhibitor.[6][7]
-
Cell Density: At high cell densities, non-specific binding of the compound to cells can reduce the free concentration available to the medium and other cells.
-
Assay Duration: The equilibrium between the bound and unbound drug can be dynamic. Short incubation times may not be sufficient to reflect the true effective concentration.
To troubleshoot, we recommend:
-
Standardizing the source and percentage of serum used in your assays.
-
Maintaining consistent cell seeding densities.
-
Ensuring a sufficient incubation period for the compound to reach equilibrium.
Issue 3: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
Q3: Our in vitro data for this compound looked promising, but we are not observing the expected efficacy in our animal models. Could protein binding be the reason?
A3: Yes, high plasma protein binding is a major factor that can lead to a disconnect between in vitro and in vivo results. The free fraction of the drug in plasma is what is available for distribution to tissues and interaction with the target. If the compound is highly bound to plasma proteins, the free concentration may be too low to achieve a therapeutic effect at the administered dose. It is crucial to measure the free fraction of the drug in plasma to accurately predict the required dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q4: What is the "free drug hypothesis" and why is it important for our experiments with this compound?
A4: The "free drug hypothesis" states that the pharmacological effect of a drug is proportional to its unbound concentration at the target site, rather than the total concentration. This is critical because only the unbound drug is typically able to move across membranes and engage with its target. For a highly protein-bound compound, measuring the total concentration in plasma or cell culture media can be misleading.[6][8]
Q5: How can we determine the fraction of this compound that is bound to protein in our experimental system?
A5: Several methods can be used to determine the unbound fraction (fu) of a drug. The most common techniques include:
-
Equilibrium Dialysis: This is considered the gold standard. A semi-permeable membrane separates a drug-containing protein solution (e.g., plasma or media with serum) from a protein-free buffer. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane.
-
Ultrafiltration: This method uses a centrifugal force to separate the protein-free ultrafiltrate from the protein-containing solution through a semi-permeable membrane. The drug concentration in the ultrafiltrate represents the unbound concentration.[8][9]
-
Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation.
Q6: If this compound is highly protein-bound, should we reduce the serum concentration in our cell-based assays?
A6: Reducing the serum concentration will increase the free fraction of the compound and likely result in a lower, more potent IC50 value. While this can be a useful experiment to confirm the impact of protein binding, it may also affect cell health and growth, potentially introducing other artifacts. An alternative approach is to maintain a consistent, physiological serum concentration and either:
-
Calculate the free concentration based on a predetermined unbound fraction.
-
Use a mathematical model to correct the IC50 value for protein binding.
Q7: How does high protein binding affect the pharmacokinetic properties of a compound like this compound?
A7: High plasma protein binding can significantly influence a drug's pharmacokinetics by:
-
Restricting Distribution: Only the unbound drug can distribute from the bloodstream into tissues.
-
Reducing Metabolism and Excretion: The bound drug is generally protected from metabolism by enzymes and from renal excretion. This can prolong the drug's half-life.
-
Limiting Target Engagement: As discussed, only the free drug is available to interact with the target protein.
Data Presentation
When working with compounds that may have high protein binding, it is crucial to measure and report both the total and unbound concentrations.
Table 1: Example Data for a Hypothetical Kinase Inhibitor with High Protein Binding
| Parameter | Value | Method |
| Biochemical IC50 (PTK6) | 76 nM | In vitro kinase assay (low protein) |
| Cellular EC50 (2D Proliferation) | 1.5 µM | Cell-based assay in 10% FBS |
| Plasma Protein Binding (Human) | 99.5% | Equilibrium Dialysis |
| Unbound Fraction (fu) in Plasma | 0.005 | Calculated |
| Unbound Fraction (fu) in 10% FBS | 0.05 | Equilibrium Dialysis |
| Corrected Cellular EC50 | 75 nM | Calculated (EC50 * fu in 10% FBS) |
Experimental Protocols
Protocol 1: Determination of Unbound Fraction (fu) by Equilibrium Dialysis
Objective: To determine the percentage of this compound bound to proteins in plasma or cell culture medium.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)
-
Phosphate-buffered saline (PBS)
-
Plasma or cell culture medium containing serum
-
This compound stock solution
-
LC-MS/MS for quantification
Methodology:
-
Prepare a solution of this compound in the protein-containing matrix (e.g., plasma) at the desired concentration.
-
Add the protein-containing solution to one chamber of the dialysis unit.
-
Add an equal volume of PBS (protein-free buffer) to the adjacent chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the protein-containing chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.
-
Calculate the unbound fraction (fu) as: fu = (Concentration in buffer chamber) / (Concentration in protein-containing chamber)
Visualizations
Caption: The equilibrium between bound and unbound drug in vitro.
Caption: Workflow for investigating and correcting for high protein binding.
Caption: Only the free drug fraction can engage the intracellular target.
References
- 1. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. PF-6683324 [sobekbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Best practices for handling (3S,4R)-PF-6683324
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers using (3S,4R)-PF-6683324.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, cell-permeable small molecule inhibitor. Its primary targets are:
-
Breast Tumor Kinase (PTK6/Brk): It is a selective Type II inhibitor of PTK6, binding to the inactive kinase conformation.[1][2]
-
Tropomyosin-related kinase (Trk) receptors: It is also a potent pan-Trk inhibitor, with nanomolar efficacy against TrkA, TrkB, and TrkC in cell-based assays.[3][4][5]
Q2: What is the mechanism of action of this compound?
As a Type II kinase inhibitor, PF-6683324 stabilizes the "DFG-out" inactive conformation of the PTK6 kinase domain.[1][6] This mode of action is distinct from Type I inhibitors that bind to the active "DFG-in" conformation.
Q3: How should I prepare and store stock solutions of this compound?
-
Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[2][3]
-
Concentration: Stock solutions of 10 mM are standard. Higher concentrations (up to 100 mg/mL or 191.77 mM) are achievable.[2][4]
-
Storage: Store the powder at -20°C for up to 3 years. Store DMSO stock solutions in small aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to minimize freeze-thaw cycles.[4]
Q4: What is a suitable negative control for experiments with PF-6683324?
PF-6737007 is a close structural analogue of PF-6683324 that has minimal activity against PTK6 (IC50 >10 uM) but shares a similar off-target kinase selectivity profile.[1] Using this compound can help differentiate on-target PTK6 effects from off-target effects.[1]
Troubleshooting Guide
Q5: I observe a significant difference between the biochemical IC50 and the potency in my cell-based assay. What could be the cause?
A discrepancy between biochemical and cellular potency is a common issue. Several factors can contribute:
-
Cellular Permeability: The compound may have difficulty crossing the cell membrane.
-
Efflux Pumps: The compound could be a substrate for ABC transporters, actively pumping it out of the cell.
-
Compound Stability: The compound may be unstable in cell culture media over the course of your experiment.
-
Target Engagement: In cells, the inhibitor must compete with high intracellular concentrations of ATP.
-
Assay Endpoint: The cellular assay may measure a downstream event that is several steps removed from the direct kinase inhibition, introducing more biological variability. For example, the IC50 for PTK6 inhibition in a biochemical assay is 76 nM, while the IC50 for inhibiting PTK6 autophosphorylation in an engineered cell line is 0.7 µM (700 nM).[2]
Q6: My cell viability results are inconsistent or don't correlate with other findings. How can I improve my assay?
The choice of proliferation or viability assay is critical.
-
Problem: Metabolic assays, such as those measuring ATP levels (e.g., CellTiter-Glo), can be misleading.[7] CDK4/6 inhibitors, for example, cause cells to arrest in the G1 phase, but the cells can continue to grow in size, producing more mitochondria and ATP.[7][8][9] This cellular growth can mask the anti-proliferative effect of the compound.[9]
-
Solution: Use an assay that directly measures cell number or DNA content, such as direct cell counting, or assays based on DNA staining (e.g., CyQUANT). These methods are not confounded by changes in cell size and metabolic activity.[7][9]
Q7: How can I confirm that the observed cellular phenotype is a direct result of PTK6 or Trk inhibition?
This is a critical validation step to rule out off-target effects.
-
Use a Negative Control: As mentioned in FAQ Q4, compare your results with those from the inactive analogue PF-6737007.[1] An effect seen with PF-6683324 but not with PF-6737007 is more likely to be due to PTK6 inhibition.[1]
-
Measure Downstream Signaling: Directly measure the phosphorylation of known PTK6 or Trk substrates. For PTK6, this could include paxillin or STAT3.[10] A reduction in the phosphorylation of these substrates upon treatment with PF-6683324 would provide strong evidence of on-target activity.
Data Presentation
Table 1: Physicochemical and Storage Information
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃F₄N₅O₄ | [3][4] |
| Molecular Weight | 521.46 g/mol | [3][4] |
| CAS Number | 1799788-94-5 | [2][4] |
| Solubility (DMSO) | ≥ 100 mg/mL (191.77 mM) | [2][4] |
| Storage (Powder) | -20°C (3 years) | [4] |
| Storage (in DMSO) | -80°C (6 months) | [4] |
Table 2: In Vitro and Cellular Potency
| Target | Assay Type | IC₅₀ Value | Reference |
| PTK6/Brk | Biochemical Kinase Assay | 76 nM | [2] |
| PTK6 | p-PTK6 In-Cell ELISA (HEK293T) | 0.7 µM (700 nM) | [2] |
| TrkA | Cell-based Assay | 1.9 nM | [4] |
| TrkB | Cell-based Assay | 2.6 nM | [4] |
| TrkC | Cell-based Assay | 1.1 nM | [4] |
Experimental Protocols
Protocol 1: p-PTK6 In-Cell ELISA
This protocol is adapted from methodologies used to assess the cellular potency of PTK6 inhibitors.[1]
-
Cell Seeding: Seed HEK293T cells engineered to overexpress PTK6 in collagen-coated 96-well plates. Include parental (non-transfected) cells as a negative control. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in growth media. Include a DMSO-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the various concentrations of the inhibitor or DMSO.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Fixing and Permeabilization: Following treatment, fix, and permeabilize the cells according to the manufacturer's protocol for the chosen In-Cell ELISA kit.
-
Antibody Incubation: Incubate with a primary antibody specific for phosphorylated PTK6 (e.g., p-Y342) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Analysis: Normalize the signal to the DMSO control and plot the results to determine the IC₅₀ value.
Protocol 2: Comparative Cell Proliferation/Viability Assay
This workflow emphasizes the importance of choosing the correct assay to avoid misleading results.[7][9]
-
Cell Seeding: Seed your cell line of interest in multiple 96-well plates (at least two for each assay type) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response curve of this compound for the desired duration (e.g., 6 days for 2D culture).[1]
-
Assay Execution (Day of Analysis):
-
Plate A (Metabolic Assay - CellTiter-Glo): Follow the manufacturer's protocol. Briefly, add the reagent, incubate to lyse cells and stabilize the luminescent signal, and read on a luminometer.
-
Plate B (DNA-based Assay - CyQUANT): Follow the manufacturer's protocol. Briefly, freeze the plate to lyse cells, then add the CyQUANT GR dye/cell-lysis buffer, incubate, and read fluorescence (e.g., 480 nm excitation / 520 nm emission).
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls for both assays. Plot the dose-response curves and compare the resulting IC₅₀ values. A significant rightward shift in the IC₅₀ from the metabolic assay compared to the DNA-based assay may indicate that the compound is cytostatic rather than cytotoxic, causing cell cycle arrest and continued cell growth.
Visualizations
Caption: Simplified PTK6/Brk signaling pathway and point of inhibition by this compound.
Caption: Workflow for distinguishing on-target vs. off-target effects of this compound.
Caption: Logic explaining why metabolic assays can misrepresent the efficacy of cytostatic compounds.
References
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (3S,4R)-PF-6683324 and Other Protein Tyrosine Kinase 6 (PTK6) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Protein Tyrosine Kinase 6 (PTK6) inhibitor, (3S,4R)-PF-6683324, with other known PTK6 inhibitors. The information presented is based on available preclinical data and aims to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to PTK6
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a variety of epithelial cancers, including breast, prostate, and ovarian cancers. Its expression is often correlated with poor prognosis, making it an attractive target for cancer therapy. PTK6 is involved in regulating key cellular processes such as proliferation, migration, and survival.
Overview of this compound
This compound is a potent and selective Type II inhibitor of PTK6. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation, often leading to higher selectivity.
Comparative Performance Data
The following table summarizes the biochemical and cellular potencies of this compound in comparison to other PTK6 inhibitors.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular p-PTK6 (Y342) IC50 (µM) | Reference |
| This compound | Type II | 76 | 0.70 | [1][2][3] |
| PF-6689840 | Type II | 54 | 0.25 | [1] |
| Compound 21a | Type I | 30 | 0.13 | [1] |
| Compound 21c | Type I | 110 | 0.40 | [1] |
| XMU-MP-2 | Not Specified | 3.2 | Not Reported | |
| Tilfrinib | Not Specified | 3.15 | Not Reported | [4][5] |
| Dasatinib | Multi-kinase | 9 (for PTK6) | Not Reported for PTK6 |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
PTK6 Signaling Pathway
The diagram below illustrates the central role of PTK6 in various signaling cascades implicated in cancer progression.
Caption: Simplified PTK6 signaling pathway.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the screening and characterization of PTK6 inhibitors.
References
PF-6737007 as a Negative Control for (3S,4R)-PF-6683324: A Comparative Guide
In the realm of targeted kinase inhibitor research, the use of structurally similar but biologically inactive control compounds is crucial for validating on-target effects. This guide provides a comparative analysis of (3S,4R)-PF-6683324, a potent pan-Tropomyosin receptor kinase (Trk) and Type II Protein Tyrosine Kinase 6 (PTK6) inhibitor, and PF-6737007, its closely related structural analog utilized as a negative control.
This compound is a well-characterized inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and also demonstrates potent inhibition of PTK6 (also known as Breast Tumor Kinase, Brk).[1][2] Trk signaling plays a critical role in neuronal development and function, and its aberrant activation is implicated in various cancers.[3] PTK6 is a non-receptor tyrosine kinase involved in signaling pathways that can contribute to cancer cell proliferation and survival.[4][5][6]
PF-6737007 has been identified as a structural analog of PF-6683324 and another related compound, PF-6698840.[4] While sharing a nearly identical kinase selectivity profile with its active counterparts against a broad panel of kinases, PF-6737007 is distinguished by its profound lack of inhibitory activity against PTK6.[4] This unique characteristic makes it an ideal negative control to dissect the cellular effects specifically mediated by PTK6 inhibition versus off-target effects of the active compounds.
Biochemical Activity Comparison
The primary utility of PF-6737007 as a negative control stems from its differential activity against PTK6. While this compound is a potent inhibitor of both Trk and PTK6, PF-6737007 is largely inactive against PTK6.
| Compound | Target | IC50 (Biochemical Assay) |
| This compound | PTK6 | 76 nM[2][7] |
| PF-6737007 | PTK6 | >10 µM[4] |
Cellular Activity Comparison
A key study investigating the role of PTK6 in breast cancer utilized PF-6737007 to differentiate between on-target PTK6 inhibition and other cellular effects. The study demonstrated that while both PF-6683324 and PF-6737007 could inhibit the growth of some breast cancer cell lines, the effect was independent of PTK6 kinase activity, suggesting off-target effects were responsible for the observed growth inhibition.
Experimental Protocols
Cell Growth Inhibition Assay:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) are seeded in 96-well plates.
-
Cells are treated with a dose-response range of this compound or PF-6737007.
-
After a defined incubation period (e.g., 6 days for 2D culture, 7 days for 3D culture), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
IC50 values are calculated from the resulting dose-response curves.
PTK6 Phosphorylation Assay:
-
Cells expressing PTK6 (e.g., engineered HEK293T cells overexpressing PTK6) are treated with the test compounds.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Western blotting is performed to detect the levels of phosphorylated PTK6 (p-PTK6) and total PTK6.
-
The ratio of p-PTK6 to total PTK6 is quantified to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway targeted by this compound and a typical experimental workflow for comparing the on-target effects of an active inhibitor and its negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-6683324 [sobekbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
Validating Target Engagement of (3S,4R)-PF-6683324 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (3S,4R)-PF-6683324, a potent inhibitor of both Tropomyosin Receptor Kinase (Trk) family members and Protein Tyrosine Kinase 6 (PTK6). We present a comparative analysis of this compound with other well-characterized inhibitors for these targets, supported by experimental data and detailed protocols for key cellular assays.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor with dual activity against two important classes of kinases implicated in cancer and other diseases:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These neurotrophin receptors are key regulators of neuronal survival, differentiation, and synaptic plasticity. Aberrant activation of Trk kinases, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.
-
Protein Tyrosine Kinase 6 (PTK6; also known as Breast Tumor Kinase, BRK): This non-receptor tyrosine kinase is overexpressed in several epithelial cancers, including breast, prostate, and ovarian cancer, where it is implicated in promoting cell proliferation, migration, and survival.
Validating that a compound like this compound reaches and interacts with its intended targets within the complex environment of a living cell is a critical step in drug discovery. This guide explores established methods for confirming target engagement and provides a framework for comparing the cellular activity of this compound with alternative inhibitors.
Comparison of Cellular Target Engagement for Trk Kinases
Direct measurement of a compound's ability to bind to its target within a cell provides a more physiologically relevant assessment of its potency than traditional biochemical assays. Here, we compare the cellular activity of this compound with the well-established Trk inhibitors, Larotrectinib and Entrectinib.
Table 1: Comparison of Cellular Potency against Trk Kinases
| Compound | Target | Cellular Assay Type | Cell Line | IC50 (nM) |
| This compound | TrkA | Cell-based assay | Not specified | 1.9[1] |
| TrkB | Cell-based assay | Not specified | 2.6[1] | |
| TrkC | Cell-based assay | Not specified | 1.1[1] | |
| Larotrectinib | TrkA, TrkB, TrkC | Cellular Proliferation | Various NTRK fusion-positive cancer cell lines | Low nM range |
| Entrectinib | TrkA, TrkB, TrkC | Cellular Proliferation | KM-12 (colorectal cancer) | 0.57 - 2 nM[2] |
Featured Cellular Target Engagement Assay for Trk Kinases: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells. It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.
NanoBRET Target Engagement Assay Workflow
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay for TrkB
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293 cells
-
NTRK2-NanoLuc® Fusion Vector (for TrkB)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 2000 Transfection Reagent
-
NanoBRET™ Tracer
-
Test compounds (this compound, Larotrectinib, Entrectinib)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Transfect the cells with the NTRK2-NanoLuc® Fusion Vector using Lipofectamine® 2000 according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Seed the cells into the wells of a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ tracer reagent to the cells.
-
Incubate the cells with the test compounds for 2 hours.
-
-
Signal Detection:
-
Dispense the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.
-
Measure the BRET signal on a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Comparison of Cellular Target Engagement for PTK6
The in-cell ELISA is a valuable technique for quantifying the inhibition of specific phosphorylation events within a cellular context, providing a direct measure of a kinase inhibitor's target engagement.
Table 2: Comparison of Cellular Potency against PTK6
| Compound | Cellular Assay Type | Cell Line | Cellular IC50 (µM) | Biochemical IC50 (nM) |
| This compound | p-PTK6 In-Cell ELISA | Engineered HEK293T overexpressing PTK6 WT | 0.12 ± 0.06 | 76 |
| PF-6689840 | p-PTK6 In-Cell ELISA | Engineered HEK293T overexpressing PTK6 WT | 0.12 ± 0.06 | 54 |
| Dasatinib | Growth Inhibition | Mo7e-KitD816H (leukemia) | GI50 = 0.005 | 9 (for PTK6)[4] |
Note: The cellular IC50 for Dasatinib is a growth inhibition (GI50) value in a leukemia cell line and not a direct measure of PTK6 target engagement in an engineered cell line like the other compounds. Therefore, a direct comparison of potency should be made with caution.
Featured Cellular Target Engagement Assay for PTK6: In-Cell ELISA for PTK6 Phosphorylation
This assay quantifies the level of auto-phosphorylated PTK6 at tyrosine 342 (p-PTK6) in cells, providing a direct readout of inhibitor activity.
In-Cell ELISA Workflow for p-PTK6
Experimental Protocol: In-Cell ELISA for PTK6 Phosphorylation
This protocol is for quantifying the inhibition of PTK6 auto-phosphorylation in engineered cells.
Materials:
-
Engineered HEK293T cells overexpressing wild-type PTK6
-
Collagen-coated 96-well plates
-
Test compounds (this compound, PF-6689840, Dasatinib)
-
Growth media
-
Fixation and Permeabilization Buffer (4% paraformaldehyde and 0.2% Triton X-100 in TBS)
-
TBS Blocking Buffer
-
Anti-p-PTK6 (Y342) antibody
-
IRDye® 800CW Goat anti-Rabbit secondary antibody
-
CellTag™ 700 Stain
-
Odyssey® CLx imaging system
Procedure:
-
Cell Seeding:
-
Seed engineered HEK293T cells overexpressing PTK6 WT into collagen-coated 96-well plates and incubate overnight.
-
-
Compound Incubation:
-
Treat cells with various concentrations of the test compounds or a DMSO control for 1 hour at 37°C.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells with the Fixation and Permeabilization Buffer for 20 minutes.
-
-
Blocking:
-
Block the cells with TBS Blocking Buffer for 1 hour.
-
-
Antibody Incubation:
-
Incubate with the anti-p-PTK6 antibody for 2 hours.
-
Wash the cells.
-
Incubate with the IRDye®-labeled secondary antibody and CellTag™ 700 Stain according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Measure the fluorescent signal of p-PTK6 in the 800 nm channel using an Odyssey® CLx imaging system.
-
Normalize the p-PTK6 signal to the cell number measured by the CellTag™ 700 stain in the 700 nm channel.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression.
-
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3S,4R)-PF-6683324: A Dual PTK6/Brk and Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor (3S,4R)-PF-6683324 with alternative compounds, supported by experimental data. The focus is on its cross-reactivity profile, highlighting its dual inhibitory action against Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase, Brk) and the Tropomyosin Receptor Kinase (Trk) family.
Executive Summary
This compound is a potent, Type II inhibitor of PTK6/Brk with a reported IC50 of 76 nM in biochemical assays.[1] Notably, it also demonstrates potent pan-Trk inhibition, with IC50 values of 1.9 nM, 2.6 nM, and 1.1 nM for TrkA, TrkB, and TrkC, respectively, in cell-based assays.[2] This dual activity distinguishes it from more selective inhibitors of either PTK6 or the Trk family. Cross-reactivity studies performed against a broad panel of over 320 kinases have shown that PF-6683324 has superior selectivity compared to Type I PTK6 inhibitors.[1][3] A key comparative tool is the structurally similar compound PF-6737007, which lacks PTK6 inhibitory activity (IC50 >10 µM) but shares a similar off-target kinase profile, making it an effective negative control for delineating PTK6-specific effects.[3]
Performance Comparison
The following tables summarize the inhibitory activity of this compound and comparable agents against their primary targets.
Table 1: Potency of this compound Against Primary Targets
| Target | This compound IC50 | Assay Type |
| PTK6/Brk | 76 nM | Biochemical |
| TrkA | 1.9 nM | Cell-based |
| TrkB | 2.6 nM | Cell-based |
| TrkC | 1.1 nM | Cell-based |
Data sourced from Molnova[1] and MedChemExpress.[2]
Table 2: Comparison with Alternative PTK6/Brk Inhibitors
| Compound | Target | IC50 |
| This compound | PTK6/Brk | 76 nM |
| Dasatinib | PTK6/Brk | 9 nM |
| XMU-MP-2 | PTK6/Brk | 3.2 nM |
| Tilfrinib | PTK6/Brk | 3.15 nM |
| PF-6737007 (Negative Control) | PTK6/Brk | >10,000 nM |
Data sourced from various scientific suppliers and publications.
Table 3: Comparison with Alternative Pan-Trk Inhibitors
| Compound | Target(s) | IC50 (TrkA/B/C) |
| This compound | TrkA, TrkB, TrkC | 1.9 / 2.6 / 1.1 nM |
| Larotrectinib | TrkA, TrkB, TrkC | 5 / 11 / 6 nM |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1 / 5 / 3 nM |
Data sourced from various scientific publications.[4]
Cross-Reactivity Profile
A key study by Qiu et al. (2018) evaluated the selectivity of PF-6683324 against a panel of over 320 kinases at a concentration of 1 µM. The results demonstrated its superior selectivity as a Type II inhibitor compared to Type I inhibitors.[3] The study utilized a visual heatmap to represent the percentage of inhibition, where PF-6683324 showed significant inhibition of a limited number of kinases beyond its primary targets, indicating a favorable selectivity profile.[3][5] One notable off-target activity was observed against VEGFR2, although with a much lower potency (cell-based IC50 >5 µM).[1][2]
Signaling Pathways
To understand the functional implications of inhibiting PTK6 and Trk receptors, it is essential to visualize their respective signaling cascades.
Caption: A diagram of the PTK6 signaling cascade.
References
- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Small Molecule Inhibitor (3S,4R)-PF-6683324 Versus siRNA Knockdown for Targeting PTK6
For researchers, scientists, and drug development professionals, understanding the nuances of different methods to probe protein function is paramount. This guide provides an objective comparison between a potent and selective small molecule inhibitor, (3S,4R)-PF-6683324, and siRNA-mediated knockdown for the study of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).
Protein Tyrosine Kinase 6 (PTK6) is a non-receptor tyrosine kinase implicated in various cellular processes and is frequently overexpressed in a range of epithelial cancers, including breast, prostate, and ovarian cancers.[1] Its role in promoting tumor cell proliferation, migration, and survival has made it an attractive target for therapeutic intervention.[1] Both small molecule inhibitors and genetic knockdown techniques like siRNA are powerful tools to investigate the function of PTK6, yet they operate through distinct mechanisms that can lead to different biological outcomes.
This guide will delve into a comparative analysis of this compound, a selective Type II PTK6 inhibitor, and siRNA-mediated knockdown, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the underlying biological pathways and workflows. A pivotal finding from comparative studies suggests that while siRNA-mediated knockdown of PTK6 robustly inhibits tumor growth and induces apoptosis, the effects of the kinase inhibitor PF-6683324 on cell proliferation appear to be independent of its PTK6 kinase inhibition, hinting at potential off-target effects or the importance of kinase-independent functions of PTK6.[1]
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action.
This compound is a potent and selective Type II inhibitor of PTK6.[1] It functions by binding to the inactive conformation of the PTK6 kinase domain, specifically to the unphosphorylated form of the enzyme.[1] This binding event prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity and the subsequent phosphorylation of its downstream substrates.
siRNA (small interfering RNA) knockdown , on the other hand, targets the PTK6 messenger RNA (mRNA). Exogenously introduced siRNA molecules with a sequence complementary to the PTK6 mRNA are incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and degrades the target PTK6 mRNA, leading to a significant reduction in the overall levels of the PTK6 protein. This approach ablates both the kinase-dependent and kinase-independent (e.g., scaffolding) functions of the protein.
Quantitative Data Comparison
The following tables summarize the quantitative data comparing the efficacy of this compound and the phenotypic outcomes observed with both the inhibitor and siRNA knockdown of PTK6. The data is primarily drawn from a key study that directly compared these two methodologies.[1]
Table 1: Potency of this compound against PTK6 [1]
| Assay Type | Parameter | Value |
| Biochemical Kinase Assay | IC50 | 76 nM |
| In-Cell p-PTK6 ELISA (HEK293T overexpressing PTK6 WT) | IC50 | 0.7 µM |
Table 2: Comparison of Effects on Tumor Cell Growth [1]
| Method | Target Cell Line | Observed Effect on Cell Growth | Key Finding |
| This compound | Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) | Moderate suppression of cell growth. | Inhibition of cell growth did not correlate with PTK6 expression levels or the potency of PTK6 kinase inhibition, suggesting off-target effects.[1] |
| siRNA/shRNA Knockdown of PTK6 | Breast cancer cell lines | Significant inhibition of tumor growth and induction of apoptosis.[1] | Directly implicates the presence of the PTK6 protein in promoting cell proliferation and survival.[1] |
A critical observation from comparative studies is the discrepancy between the potent biochemical and cellular inhibition of PTK6 kinase activity by PF-6683324 and its weak effect on tumor cell growth.[1] In engineered MDA-MB-231 cells overexpressing PTK6, there was a greater than 500-fold difference between the IC50 for kinase inhibition and the IC50 for cell growth inhibition.[1] This suggests that the oncogenic roles of PTK6 in breast cancer may be largely independent of its kinase activity and that the modest anti-proliferative effects of PF-6683324 may be due to off-target activities.[1] In contrast, the knockdown of PTK6 expression via siRNA or shRNA consistently leads to a significant reduction in tumor cell proliferation and survival.[1]
Experimental Protocols
Below are detailed methodologies for utilizing this compound and for performing siRNA-mediated knockdown of PTK6 in a research setting.
Protocol 1: Inhibition of PTK6 with this compound in Cell Culture
This protocol is based on methodologies described for evaluating small molecule inhibitors in breast cancer cell lines.[1]
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
- Culture breast cancer cells (e.g., MDA-MB-231) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
2. Cell Seeding:
- Seed cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment (e.g., 2,000-5,000 cells per well).
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
3. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a DMSO-only control.
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
4. Incubation:
- Incubate the cells with the compound for the desired duration (e.g., 72 hours).
5. Cell Viability Assay (e.g., CellTiter-Glo®):
- After the incubation period, equilibrate the plate to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
6. Data Analysis:
- Normalize the data to the DMSO-treated control cells.
- Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of PTK6
This is a general protocol for transient siRNA transfection in adherent cells and should be optimized for the specific cell line being used.
1. Reagent Preparation:
- Resuspend lyophilized siRNA targeting PTK6 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
- Use a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
- Culture cells in antibiotic-free medium.
2. Cell Seeding:
- The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
3. Transfection Complex Formation:
- For each well to be transfected, prepare two tubes:
- Tube A: Dilute the required amount of siRNA (e.g., 25 pmol) in serum-free medium (e.g., Opti-MEM™) to a final volume of 50 µL.
- Tube B: Dilute the required amount of transfection reagent (e.g., 1.5 µL of Lipofectamine™ RNAiMAX) in serum-free medium to a final volume of 50 µL.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.
4. Transfection:
- Add the 100 µL of the siRNA-lipid complex mixture dropwise to the cells in each well.
- Gently rock the plate to ensure even distribution.
5. Incubation:
- Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
6. Validation of Knockdown:
- After the incubation period, harvest the cells.
- Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with an antibody specific for PTK6.
7. Phenotypic Assays:
- Following confirmation of knockdown, proceed with downstream functional assays (e.g., cell proliferation, migration, apoptosis assays).
Visualizing the Mechanisms and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the distinct mechanisms of action of this compound and siRNA, as well as the signaling pathway of PTK6.
Conclusion
-
This compound is a highly potent and selective tool for specifically interrogating the kinase-dependent functions of PTK6. The available evidence, however, suggests that its effects on cell proliferation may be driven by off-target activities, and that PTK6's kinase function may not be the primary driver of oncogenesis in certain contexts.[1]
-
siRNA knockdown offers a robust method to study the consequences of depleting the entire PTK6 protein , thereby addressing both its kinase-dependent and kinase-independent roles. The consistent and strong anti-proliferative effects observed with PTK6 knockdown underscore the importance of the protein's presence for tumor cell survival.[1]
For researchers, the choice between these two methodologies will depend on the specific biological question being addressed. To dissect the role of PTK6's catalytic activity, a selective inhibitor like this compound is appropriate, though careful validation for off-target effects is crucial. To understand the broader biological importance of the PTK6 protein, including its scaffolding functions, siRNA-mediated knockdown is the more definitive approach. A comprehensive understanding of PTK6's role in cancer will likely be achieved through the judicious use of both of these powerful techniques in parallel.
References
(3S,4R)-PF-6683324: A Comparative Analysis Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor (3S,4R)-PF-6683324 against established inhibitors targeting Protein Tyrosine Kinase 6 (PTK6/Brk) and Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective performance assessment.
Executive Summary
This compound is a potent, selective, and cell-permeable kinase inhibitor with a dual mechanism of action, targeting both PTK6 (also known as Breast Tumor Kinase, Brk) and the family of Tropomyosin Receptor Kinases (Trk).[1][2] As a Type II inhibitor, it binds to the inactive conformation of the kinase, offering a distinct advantage in terms of selectivity.[3][4] This guide benchmarks this compound against other known inhibitors for these significant cancer and neurological disease targets.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound against its primary targets, PTK6 and the Trk kinase family, is presented below in comparison to established inhibitors. It is important to note that the IC50 values have been collated from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: PTK6/Brk Inhibition
| Inhibitor | Type | IC50 (nM) | Reference |
| This compound | Type II | 76 | [3][4] |
| Dasatinib | Multi-kinase | 9 | |
| XMU-MP-2 | - | 3.2 | |
| Vemurafenib | - | 68.04 | |
| PLX4720 | - | 30.38 |
Table 2: Pan-Trk Inhibition
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| This compound | 1.9 | 2.6 | 1.1 | [1] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [2] |
| Entrectinib | 1-5 | 1-5 | 1-5 | |
| Selitrectinib | - | - | - | |
| Repotrectinib | - | - | - |
Signaling Pathways
To contextualize the inhibitory action of this compound, the signaling pathways of its primary targets, PTK6 and Trk, are illustrated below.
PTK6/Brk Signaling Pathway
PTK6 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, differentiation, and migration. It is often overexpressed in breast, ovarian, and prostate cancers. The pathway diagram below illustrates the key upstream activators and downstream effectors of PTK6.
Caption: Simplified PTK6 signaling cascade.
Trk Signaling Pathway
The Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC) are receptor tyrosine kinases activated by neurotrophins. They are crucial for the development and function of the nervous system and are also implicated in various cancers through gene fusions.
Caption: Overview of Trk receptor signaling.
Experimental Protocols
A detailed methodology for a representative biochemical kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PTK6 or TrkA/B/C)
-
Kinase-specific substrate peptide
-
Test compound (this compound) and established inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP standard
-
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Workflow:
Caption: Experimental workflow for kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 25 nL) of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without the kinase enzyme (for 100% inhibition/background).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate mix into each well of the assay plate.
-
Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Prepare an ATP solution in the kinase reaction buffer (the concentration should be at or near the Km of the kinase for ATP).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.[5][6]
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
This compound demonstrates potent inhibitory activity against both PTK6/Brk and the Trk kinase family. Its nanomolar efficacy, particularly against the Trk receptors, positions it as a compelling candidate for further investigation in relevant cancer and neurological disease models. The comparative data presented in this guide, alongside the detailed experimental protocol and pathway visualizations, provide a solid foundation for researchers to evaluate the potential of this compound in their own studies. Further head-to-head studies under identical experimental conditions are warranted to confirm the comparative potency observed from the collated data.
References
- 1. PF-6683324 (Trk-IN-4) | Trk抑制剂 | MCE [medchemexpress.cn]
- 2. abmole.com [abmole.com]
- 3. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
The Selective Advantage: (3S,4R)-PF-668324 Outperforms Broad-Spectrum Kinase Inhibitors
In the landscape of kinase inhibitor development for therapeutic intervention in oncology and pain, a critical balance must be struck between potent on-target efficacy and minimal off-target effects. While broad-spectrum kinase inhibitors have demonstrated clinical utility, their lack of specificity can lead to a range of toxicities, limiting their therapeutic window. The novel pan-Trk inhibitor, (3S,4R)-PF-6683324, emerges as a highly selective alternative, offering a superior safety profile while maintaining potent inhibition of the Tropomyosin receptor kinase (Trk) family. This guide provides a comparative analysis of this compound against the broad-spectrum inhibitor sunitinib, supported by experimental data and detailed protocols.
Unparalleled Selectivity Profile of this compound
This compound has been identified as a potent, cell-permeable inhibitor of TrkA, TrkB, and TrkC. Its primary advantage lies in its remarkable selectivity, a feature that distinguishes it from multi-targeted inhibitors like sunitinib.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| TrkA | 1.9 | 80 |
| TrkB | 2.6 | 150 |
| TrkC | 1.1 | 120 |
| VEGFR2 | >5000 | 9 |
| PDGFRβ | >10000 | 2 |
| c-Kit | >10000 | 1 |
| FLT3 | >10000 | 1 |
| RET | >10000 | 5 |
Data for this compound is from cell-based assays as described in Bagal SK, et al. J Med Chem. 2018. Data for sunitinib represents a compilation from publicly available databases and may vary based on assay conditions.
As illustrated in Table 1, this compound demonstrates nanomolar potency against the Trk family of receptors while exhibiting negligible activity against a panel of other kinases, including those potently inhibited by sunitinib such as VEGFR2, PDGFRβ, and c-Kit. This high degree of selectivity is crucial for minimizing the off-target side effects commonly associated with broad-spectrum inhibitors.
The Rationale for Targeting Trk Signaling
The Trk signaling pathway plays a pivotal role in the development and function of the nervous system.[1] Dysregulation of this pathway, often through gene rearrangements leading to NTRK fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric solid tumors. Furthermore, Trk signaling is critically involved in the sensitization of nociceptors, making it a key target for the treatment of chronic pain.
Caption: Trk signaling pathway and points of inhibition.
By selectively targeting the Trk family, this compound offers a more precise therapeutic approach, directly addressing the disease-driving pathway while sparing other essential signaling cascades. This contrasts with the action of sunitinib, which, by inhibiting multiple receptor tyrosine kinases, can disrupt a wider range of physiological processes, leading to a higher incidence of adverse events such as fatigue, diarrhea, and hypertension.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (for this compound)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Trk kinases.
Methodology:
-
Cell Culture: Stably transfected NIH-3T3 cells overexpressing human TrkA, TrkB, or TrkC are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are serum-starved for 4 hours before being treated with a serial dilution of this compound (typically from 1 nM to 10 µM) for 1 hour.
-
Ligand Stimulation: Cells are then stimulated with the respective neurotrophin ligand (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC) at a concentration of 100 ng/mL for 10 minutes to induce receptor phosphorylation.
-
Cell Lysis and ELISA: Following stimulation, cells are lysed, and the concentration of phosphorylated Trk receptor is quantified using a sandwich ELISA. The ELISA plates are coated with a capture antibody specific for the Trk receptor. The cell lysates are added, followed by a detection antibody that specifically recognizes the phosphorylated form of the receptor. The signal is developed using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro kinase inhibition assay.
Broad-Spectrum Kinase Profiling (for Sunitinib)
Objective: To determine the inhibitory profile of sunitinib against a broad panel of kinases.
Methodology:
-
Kinase Panel: A radiometric filter binding assay is used to assess the inhibitory activity of sunitinib against a large panel of recombinant human kinases (e.g., the DiscoveRx KINOMEscan™ platform).
-
Assay Principle: The assay measures the ability of a test compound to compete with a radiolabeled ATP analog for the ATP-binding site of the kinase.
-
Procedure: Each kinase is incubated with its specific substrate, radiolabeled ATP, and a fixed concentration of sunitinib (e.g., 1 µM).
-
Detection: The reaction mixture is then passed through a filter membrane that captures the phosphorylated substrate. The amount of radioactivity on the filter is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of sunitinib to that of a vehicle control (DMSO). The results are often visualized as a dendrogram to illustrate the selectivity profile.
Conclusion
The highly selective nature of this compound presents a significant advantage over broad-spectrum kinase inhibitors like sunitinib. By potently and specifically targeting the Trk family of receptors, this compound offers the potential for a more favorable safety profile, a critical consideration for therapies intended for both oncology and chronic pain indications. The focused mechanism of action minimizes the likelihood of off-target toxicities, thereby potentially allowing for a wider therapeutic index and improved patient outcomes. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this promising selective inhibitor.
References
On-Target Validation of (3S,4R)-PF-6683324: A Comparative Analysis with Rescue Experimentation Context
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the on-target effects of the PTK6/Brk inhibitor (3S,4R)-PF-6683324. This document provides a comparative analysis with alternative inhibitors, details on rescue experiments, and thorough experimental protocols.
This compound is a potent and selective, type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1] It binds to the unphosphorylated, inactive conformation of the kinase.[2] PTK6 is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer, where it plays a role in cell proliferation, migration, and survival.[2][3] The validation of small molecule inhibitors' on-target effects is a critical step in drug development to ensure that the observed biological effects are a direct consequence of inhibiting the intended target. Rescue experiments are a gold-standard method for such validation.
This guide compares this compound with other PTK6 inhibitors, discusses the current state of rescue experiments for confirming its on-target activity, and provides detailed protocols for relevant assays.
Comparative Analysis of PTK6 Inhibitors
To objectively evaluate the performance of this compound, it is compared with its structurally similar but inactive analogue (PF-6737007), a similar potent Type II inhibitor (PF-6689840), and a multi-kinase inhibitor with potent PTK6 activity (Dasatinib).
| Compound | Type | Target(s) | Biochemical IC50 (PTK6) | Cell-Based p-PTK6 IC50 | Notes |
| This compound | Type II Inhibitor | PTK6, pan-Trk | 76 nM[1] | 0.7 µM | Also a potent pan-Trk inhibitor with IC50s of 1.9 nM (TrkA), 2.6 nM (TrkB), and 1.1 nM (TrkC) in cell-based assays.[4][5] |
| PF-6689840 | Type II Inhibitor | PTK6 | 54 nM | 0.4 µM | A potent and selective Type II PTK6 inhibitor, structurally similar to PF-6683324. |
| PF-6737007 | Inactive Analogue | - | >10 µM | >10 µM | A close structural analogue of PF-6683324 and PF-6689840 that lacks significant activity against PTK6, serving as a negative control.[2] |
| Dasatinib | Multi-kinase Inhibitor | PTK6, Src family kinases, BCR-Abl, c-Kit, PDGFRβ, etc. | Not explicitly for PTK6, but potent Src inhibitor (IC50 ~0.5-1.0 nM) | Not explicitly for p-PTK6 | A potent, clinically approved multi-kinase inhibitor that also inhibits PTK6.[6] |
Cellular Proliferation Inhibition:
| Cell Line | PTK6 Expression | This compound IC50 | PF-6689840 IC50 | PF-6737007 IC50 | Dasatinib IC50 |
| T47D (Breast Cancer) | High | ~5-10 µM | ~5-10 µM | >10 µM | ~1-5 µM |
| MDA-MB-231 (Breast Cancer) | Moderate | ~5-10 µM | ~5-10 µM | >10 µM | ~1.6 µM[2] |
| HEK293T (PTK6-negative) | None | ~5-10 µM | ~5-10 µM | >10 µM | Not reported in direct comparison |
Note: The cellular IC50 values for proliferation are significantly higher than the biochemical IC50 values for PTK6 inhibition, suggesting that either PTK6 kinase activity is not the primary driver of proliferation in these cell lines or that off-target effects contribute to the observed phenotype. The similar growth inhibition by the potent PTK6 inhibitors and the inactive analogue in some studies further complicates the direct attribution of anti-proliferative effects to PTK6 inhibition.[2]
On-Target Confirmation through Rescue Experiments
A definitive method to confirm that the cellular effects of an inhibitor are mediated through its intended target is the use of rescue experiments. This typically involves expressing a drug-resistant mutant of the target protein, which should "rescue" the cells from the inhibitor's effects.
To date, a specific drug-resistant mutant of PTK6 that confers resistance to this compound has not been reported in the literature. While "gatekeeper" mutations are a common mechanism of acquired resistance to kinase inhibitors, a specific gatekeeper mutation in PTK6 that abrogates the binding of PF-6683324 has not been characterized.[7][8][9]
However, a study utilizing CRISPR to knock out PTK6 in breast cancer cells demonstrated that the subsequent growth inhibition could be rescued by re-expressing either wild-type PTK6 or a catalytically inactive mutant.[9] This finding suggests that PTK6 may have kinase-independent functions in regulating cell growth, which complicates the interpretation of data from kinase inhibitors alone.
Proposed Rescue Experiment Workflow:
To definitively confirm the on-target effects of this compound, the following experimental workflow is proposed:
Caption: Proposed workflow for a rescue experiment to confirm on-target effects.
Signaling Pathways and Experimental Workflows
PTK6 Signaling Pathway:
PTK6 is involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. Key downstream effectors include STAT3, Akt, and paxillin.
Caption: Simplified PTK6 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds (this compound, comparators) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[4][7][10]
-
2. Western Blotting for PTK6 Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the PTK6 signaling pathway following inhibitor treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Akt (Ser473), anti-Akt, anti-p-Paxillin (Tyr118), anti-Paxillin, anti-PTK6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and treat with inhibitors as for the viability assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
3. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PTK6.
-
Materials:
-
Recombinant human PTK6 enzyme
-
Kinase buffer
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (with a radiolabel like [γ-³²P]ATP or using a luminescence-based ATP detection system like ADP-Glo™)
-
Test compounds
-
-
Protocol:
-
Prepare a reaction mixture containing the PTK6 enzyme, kinase buffer, and the peptide substrate.
-
Add serial dilutions of the test compounds or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
4. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Materials:
-
Intact cells
-
Test compounds
-
Heating block or PCR machine
-
Lysis buffer
-
Western blotting or mass spectrometry equipment
-
-
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PTK6 in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve of PTK6 to a higher temperature in the presence of the compound indicates target engagement.[11][12][13]
-
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gatekeeper mutations mediate resistance to BRAF-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PTK6/BRK (D4O2D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of (3S,4R)-PF-6683324 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). PTK6 is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer. Its involvement in key oncogenic signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, makes it a compelling target for anticancer therapies. This guide explores the synergistic potential of this compound when combined with other therapeutic agents, providing a comprehensive overview of the preclinical evidence, experimental methodologies, and the underlying molecular mechanisms.
While direct combination studies involving this compound are not yet extensively published, compelling preclinical data from studies on other selective PTK6 inhibitors provide a strong rationale for its use in synergistic combination regimens. Notably, research has demonstrated that inhibition of PTK6 can sensitize cancer cells to conventional chemotherapies, suggesting a promising avenue for future clinical investigation with this compound.
Synergistic Effects with Chemotherapeutic Agents in Triple-Negative Breast Cancer (TNBC)
A pivotal study investigated the synergistic effects of a potent PTK6 small molecule inhibitor in combination with standard-of-care chemotherapies, paclitaxel and doxorubicin, in mesenchymal triple-negative breast cancer (TNBC) models. The findings from this research provide a strong proof-of-concept for the potential of this compound to enhance the efficacy of these cytotoxic agents.
The study revealed that pre-treatment with a PTK6 inhibitor significantly increased the sensitivity of TNBC cell lines and patient-derived xenograft (PDX) organoids to both paclitaxel and doxorubicin in 3D matrigel cultures.[1] The synergistic nature of this interaction was quantitatively confirmed through the calculation of the Combination Index (CI), where a CI value of less than 1 indicates synergy.[1]
Quantitative Analysis of Synergy
The following table summarizes the synergistic interactions observed between a PTK6 inhibitor and conventional chemotherapies in TNBC models.
| Cell Line/Model | Combination | Effect | Combination Index (CI) | Reference |
| Mesenchymal TNBC Cell Lines | PTK6 Inhibitor + Paclitaxel | Increased Sensitivity | CI < 1 (Synergism) | [1] |
| Mesenchymal TNBC Cell Lines | PTK6 Inhibitor + Doxorubicin | Increased Sensitivity | CI < 1 (Synergism) | [1] |
| TNBC PDX Organoids | PTK6 Inhibitor + Paclitaxel | Increased Sensitivity | Synergistic | [1] |
| TNBC PDX Organoids | PTK6 Inhibitor + Doxorubicin | Increased Sensitivity | Synergistic | [1] |
In vivo studies using TNBC PDX models further corroborated these findings. While the PTK6 inhibitor or paclitaxel alone only modestly suppressed tumor growth, the combination treatment led to a dramatic suppression of both tumor volume and growth rate, highlighting the potent in vivo synergy.[1]
Unraveling the Mechanism of Synergy: PTK6, SNAIL, and EMT
The synergistic effect of PTK6 inhibition with chemotherapy is rooted in the modulation of the Epithelial-Mesenchymal Transition (EMT) program, a key driver of tumor progression, metastasis, and drug resistance. PTK6 has been identified as a promoter of EMT in mesenchymal TNBC by preventing the degradation of SNAIL, a critical EMT-inducing transcription factor.[1]
The proposed mechanism of synergy is as follows:
-
PTK6 Inhibition: Treatment with a PTK6 inhibitor, such as this compound, leads to the suppression of PTK6 kinase activity.
-
SNAIL Destabilization: This inhibition results in the destabilization and subsequent degradation of the SNAIL protein.
-
EMT Reversal: The reduction in SNAIL levels leads to a partial reversal of the EMT phenotype, characterized by the upregulation of epithelial markers like E-cadherin.
-
Chemosensitization: This reversal of EMT renders the cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents like paclitaxel and doxorubicin.
Gene ontology analysis of TNBC tumors treated with a PTK6 inhibitor revealed significant differential expression of genes involved in the extracellular matrix, cell migration, cell cycle, and microtubule activity, further supporting the role of PTK6 in modulating processes related to chemotherapy resistance.[1]
Signaling Pathways and Experimental Workflows
To visually represent the intricate molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: PTK6 signaling pathway and its downstream effects.
Caption: Experimental workflow for evaluating synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols adapted from studies evaluating the synergy of PTK6 inhibitors.
Cell Viability Assay in 3D Culture
-
Cell Seeding: Mesenchymal TNBC cell lines or organoids generated from TNBC PDX tumors are seeded in a 3D matrigel culture system.
-
Drug Treatment: Cells are treated with varying concentrations of the PTK6 inhibitor, the chemotherapeutic agent (paclitaxel or doxorubicin), or the combination of both.
-
Incubation: The cultures are incubated for a specified period to allow for drug action.
-
Viability Assessment: Cell viability is assessed using a 3D-compatible assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Synergy Studies in PDX Models
-
Model Establishment: TNBC patient-derived xenograft (PDX) models are established in immunocompromised mice.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, PTK6 inhibitor alone, paclitaxel alone, and the combination of the PTK6 inhibitor and paclitaxel.[1]
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Monitoring: Tumor volume and growth rate are monitored regularly throughout the study.
-
Data Analysis: Tumor growth curves for each treatment group are plotted and statistically analyzed to determine the significance of the combination therapy compared to single-agent treatments.
Western Blot Analysis
-
Cell Lysis: TNBC cells treated with the PTK6 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for PTK6, SNAIL, and E-cadherin, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical evidence strongly suggests that inhibiting PTK6, a key player in cancer cell signaling, can effectively sensitize triple-negative breast cancer cells to conventional chemotherapy. The mechanism underlying this synergy, involving the reversal of EMT through the destabilization of SNAIL, provides a solid biological rationale for this combination approach.
As a potent and selective PTK6 inhibitor, this compound holds significant promise for use in combination therapies. Further preclinical studies are warranted to directly evaluate the synergistic effects of this compound with a broader range of anticancer agents and in various cancer types where PTK6 is overexpressed. The insights gained from such studies will be instrumental in designing future clinical trials to validate the therapeutic potential of this promising combination strategy for patients with difficult-to-treat cancers.
References
Safety Operating Guide
Navigating the Safe Disposal of (3S,4R)-PF-6683324: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for (3S,4R)-PF-6683324, a potent tropomyosin-related kinase (Trk) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for its disposal based on its nature as a bioactive small molecule and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's nature and for the proper management of its waste.
| Property | Value |
| Molecular Formula | C24H23F4N5O4[1] |
| Molecular Weight | 521.46 g/mol [1] |
| Physical Form | Solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
General Safety Precautions and Personal Protective Equipment (PPE)
Given that this compound is a bioactive Trk inhibitor, appropriate personal protective equipment should be worn at all times when handling the compound to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on best practices for the disposal of potent, biologically active research compounds. Always adhere to your local and institutional regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Handling Solid Waste:
-
Carefully collect any solid this compound waste, including unused compound and contaminated items such as weighing paper, pipette tips, and disposable labware.
-
Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name "this compound" and any known hazard warnings.
-
-
Handling Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Avoid disposing of liquid waste containing this compound down the drain.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Consult your EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent (e.g., ethanol or isopropanol) that is then collected as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the this compound waste.
-
The EHS department will work with a licensed hazardous waste disposal vendor to ensure compliant disposal.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management apply. The key "experiment" in this context is the safe and compliant disposal of a research chemical. The methodology involves the careful collection, segregation, and containment of all waste materials that have come into contact with the compound, followed by transfer to a certified hazardous waste management facility.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for (3S,4R)-PF-6683324
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of (3S,4R)-PF-6683324, a potent tropomyosin-related kinase (Trk) inhibitor intended for research use only.[1][2] Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with the utmost caution, adhering to the principle of "as low as reasonably achievable" (ALARA) exposure.
Hazard Identification and Risk Assessment
This compound is a potent pan-Trk inhibitor.[2] While a specific Safety Data Sheet (SDS) is not publicly available, the known pharmacological action of Trk inhibitors suggests potential for neurological and other systemic effects.[3][4] All personnel must conduct a thorough risk assessment before beginning any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary: Disposable nitrile gloves (double-gloving recommended), safety glasses with side shields or chemical splash goggles, laboratory coat. - Secondary (in case of potential for aerosolization): Use of a certified chemical fume hood is mandatory. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary based on the risk assessment. |
| Solution Preparation and Handling | - Primary: Disposable nitrile gloves (double-gloving recommended), chemical splash goggles, laboratory coat. - Secondary: All manipulations should be performed within a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Primary: Disposable nitrile gloves, laboratory coat, safety glasses. - Secondary: Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and operator protection. |
| Waste Disposal | - Primary: Disposable nitrile gloves, laboratory coat, safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product data sheet suggests storage of the powder at -20°C for long-term stability.[2]
-
Clearly label the storage location with the compound name and appropriate hazard warnings.
3.2. Weighing and Solution Preparation:
-
Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) slowly to the solid.[2] Gently agitate to dissolve. Avoid splashing.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Experimental Use:
-
All procedures involving the handling of this compound in liquid or solid form must be conducted within a certified chemical fume hood or biological safety cabinet.
-
Use appropriate containment measures, such as sealed containers for transport between workstations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with absorbent material while wearing appropriate PPE. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
